molecular formula C7H8BNO4 B138212 (4-Methyl-2-nitrophenyl)boronic acid CAS No. 143697-03-4

(4-Methyl-2-nitrophenyl)boronic acid

Cat. No.: B138212
CAS No.: 143697-03-4
M. Wt: 180.96 g/mol
InChI Key: AYHIVXNOPOXRIZ-UHFFFAOYSA-N
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Description

(4-Methyl-2-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C7H8BNO4 and its molecular weight is 180.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methyl-2-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHIVXNOPOXRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326214
Record name (4-Methyl-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143697-03-4
Record name (4-Methyl-2-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (4-Methyl-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of (4-Methyl-2-nitrophenyl)boronic acid, a compound of interest in organic synthesis and medicinal chemistry. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

Core Physical Properties

The fundamental physical characteristics of this compound (CAS Number: 143697-03-4) are summarized in the table below. These values are essential for a variety of applications, from reaction setup to analytical method development.

PropertyValueSource(s)
Molecular Formula C₇H₈BNO₄[1]
Molecular Weight 180.95 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 240-244 °C[2]
Boiling Point 382.8 °C at 760 mmHg[2]
Density 1.33 g/cm³[2]
Solubility Data not available
pKa Data not available

Experimental Protocols

Detailed methodologies for determining key physical properties are crucial for verifying substance identity and purity. Below are standard experimental protocols that can be applied to this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for crystalline solids. The capillary method is a widely accepted and accurate technique.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle or spatula for sample preparation

  • Thermometer (if using a manual apparatus)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground into a powder.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample until a small amount of material enters the tube. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of packed sample is achieved.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range.

Solubility Determination

Understanding the solubility of a compound in various solvents is fundamental for designing reaction conditions, purification methods, and formulation strategies.

Objective: To qualitatively or quantitatively determine the solubility of this compound in different solvents.

Apparatus:

  • Test tubes or vials

  • Graduated cylinders or pipettes

  • Vortex mixer or shaker

  • Analytical balance

Procedure for Qualitative Assessment:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide (DMSO)).

  • Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

  • Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The solubility is typically categorized as soluble, partially soluble, or insoluble.

Procedure for Quantitative Assessment: For a more precise determination of solubility, a saturated solution is prepared, and the concentration of the dissolved solute is measured, often using techniques like UV-Vis spectroscopy or HPLC.

pKa Determination

Objective: To determine the pKa value of the boronic acid functional group.

Methods:

  • Potentiometric Titration: This is a common and accurate method. A solution of the boronic acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the pH at the half-equivalence point of the titration curve.[3][4][5]

  • UV-Vis Spectrophotometry: This method is suitable for compounds that have a chromophore whose absorbance spectrum changes with pH. The absorbance of the compound in a series of buffer solutions with known pH values is measured. The pKa can then be calculated from the changes in absorbance as a function of pH.[5][6]

  • Computational Prediction: In the absence of experimental data, computational methods can provide an estimated pKa value. These methods involve calculating the Gibbs free energy of the acidic and basic forms of the molecule.[7][8]

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of the physical properties of a novel or uncharacterized compound like this compound.

G cluster_0 Initial Characterization cluster_1 Primary Physical Properties cluster_2 Advanced Properties cluster_3 Data Compilation Start Obtain Pure Sample of This compound Appearance Visual Inspection (Appearance, Color) Start->Appearance Initial Observation MP Melting Point Determination (Capillary Method) Appearance->MP Purity Check Solubility Solubility Testing (Qualitative in Various Solvents) MP->Solubility Proceed if Pure pKa pKa Determination (Potentiometric or Spectrophotometric) Solubility->pKa Further Characterization Density Density Measurement pKa->Density DataTable Summarize Data in Table Density->DataTable End Technical Guide Complete DataTable->End

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to (4-Methyl-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyl-2-nitrophenyl)boronic acid is a specialized organic compound that holds significant potential within the realms of medicinal chemistry and organic synthesis. As a derivative of phenylboronic acid, it belongs to a class of compounds widely recognized for their utility as building blocks in the construction of complex molecules. The presence of a methyl group and a nitro group on the phenyl ring imparts distinct electronic and steric properties, making it a valuable reagent for creating novel chemical entities. This guide provides a comprehensive overview of its chemical structure, properties, and potential applications, with a focus on its relevance to drug discovery and development.

Boronic acids are known to form reversible covalent complexes with diols, a characteristic that has been exploited in the development of sensors and drug delivery systems. Furthermore, they are key participants in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The specific substitution pattern of this compound offers unique opportunities for the synthesis of targeted therapeutic agents and functional materials.

Chemical Structure and Properties

This compound is characterized by a benzene ring substituted with a boronic acid group [-B(OH)₂], a methyl group (-CH₃) at position 4, and a nitro group (-NO₂) at position 2.

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties:

While specific experimental data for this compound (CAS No. 101084-80-4) is not extensively documented in publicly available databases, the following table summarizes key computed properties and data for structurally similar compounds. This information provides a valuable estimation of its characteristics.

PropertyValue (Estimated or from similar compounds)Notes
Molecular Formula C₇H₈BNO₄Based on the chemical structure.
Molecular Weight 180.96 g/mol Calculated from the molecular formula.
IUPAC Name This compoundThe systematic name for the compound.
CAS Number 101084-80-4The unique identifier for this specific chemical substance.
Appearance Likely a solidBoronic acids are typically crystalline solids at room temperature. The color can range from white to yellow or brown depending on purity.
Melting Point Not availableSpecific experimental data is not readily available. For comparison, (2-Methyl-4-nitrophenyl)boronic acid has a melting point of 145-150 °C.
Boiling Point Not availableBoronic acids often decompose at high temperatures before boiling.
Solubility Sparingly soluble in waterGenerally, boronic acids have limited solubility in water but are soluble in many organic solvents such as methanol, ethanol, acetone, and dimethylformamide (DMF).

Synthesis

Hypothetical Synthetic Workflow:

Synthesis_Workflow Start 4-Bromo-3-nitrotoluene Grignard Grignard Reagent Formation (Mg, THF) Start->Grignard Boronation Reaction with Trialkyl Borate (e.g., Trimethyl borate) Grignard->Boronation Hydrolysis Acidic Hydrolysis (e.g., HCl) Boronation->Hydrolysis Product This compound Hydrolysis->Product

Caption: A potential synthetic pathway for this compound.

General Experimental Protocol (Illustrative):

  • Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added. A solution of the starting material, 4-bromo-3-nitrotoluene, in an anhydrous ether solvent such as tetrahydrofuran (THF) is then added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or by gentle heating. The mixture is typically stirred at room temperature or refluxed to ensure complete formation of the Grignard reagent, (4-methyl-2-nitrophenyl)magnesium bromide.

  • Boronation: The freshly prepared Grignard reagent is cooled (e.g., to -78 °C) and a trialkyl borate, such as trimethyl borate or triisopropyl borate, is added dropwise as a solution in anhydrous THF. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction.

  • Hydrolysis: The reaction is then quenched by the slow addition of an aqueous acid solution, such as hydrochloric acid (HCl). This step hydrolyzes the boronate ester intermediate to the desired boronic acid.

  • Work-up and Purification: The aqueous and organic layers are separated. The aqueous layer is typically extracted several times with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

While specific applications of this compound are not widely reported, its structural motifs suggest several potential uses in drug discovery:

  • Suzuki-Miyaura Cross-Coupling: This compound is an ideal substrate for Suzuki-Miyaura reactions, enabling the introduction of the 4-methyl-2-nitrophenyl group into a wide range of molecular scaffolds. This is particularly useful for the synthesis of biaryl compounds, which are prevalent in many classes of therapeutic agents. The nitro group can also serve as a handle for further functionalization, for instance, by reduction to an amine group, which can then be used for amide bond formation or other coupling reactions.

  • Novel Scaffolds for Medicinal Chemistry: The unique substitution pattern can be exploited to synthesize novel heterocyclic compounds or to modify existing drug molecules to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.

  • Probes and Sensors: Boronic acids are known to interact with diols, including those found in saccharides. This property can be harnessed to develop chemical probes or sensors for biological systems. The nitro group can act as a quencher or a reporter group in fluorescent sensor designs.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its distinct structural features offer a versatile platform for the creation of novel molecules with potential therapeutic applications. Although detailed experimental data for this specific compound is sparse, established synthetic methodologies for related boronic acids provide a clear path for its preparation and subsequent utilization in research and development. As the demand for novel chemical entities in drug discovery continues to grow, the exploration of such unique building blocks will be crucial for advancing the field.

(4-Methyl-2-nitrophenyl)boronic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1228829-54-6

This technical guide provides an in-depth overview of (4-Methyl-2-nitrophenyl)boronic acid, a versatile building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a comprehensive resource on its chemical properties, synthesis, and applications, supported by experimental protocols and data.

Chemical Properties and Data

This compound, also known as 2-Methyl-4-nitrophenylboronic acid, is an organoboron compound that has garnered interest as a key intermediate in the synthesis of complex organic molecules. Its chemical structure, featuring a boronic acid group ortho to a methyl group and para to a nitro group, imparts unique reactivity and makes it a valuable reagent in various chemical transformations.

PropertyValueReference
CAS Number 1228829-54-6
Molecular Formula C₇H₈BNO₄
Molecular Weight 180.95 g/mol
IUPAC Name (2-Methyl-4-nitrophenyl)boronic acid
Physical Form Solid
Storage Temperature Inert atmosphere, 2-8°C
Purity ≥ 96%

Synthesis of Arylboronic Acids: General Protocols

General Procedure for the Synthesis of Nitrophenylboronic Acids via Diazotization

This method is suitable for the synthesis of nitrophenylboronic acids from the corresponding nitroanilines.

Materials:

  • 4-Nitroaniline (or other nitroaniline precursor)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve the nitroaniline (1.0 eq.) in a mixture of methanol and hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes.

  • Upon completion, dilute the reaction with water.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrophenylboronic acid.

Synthesis via Grignard Reagent

This protocol involves the formation of a Grignard reagent from an aryl bromide, followed by reaction with a trialkyl borate.

Materials:

  • Aryl bromide (e.g., 1-bromo-4-nitrobenzene)

  • Magnesium (Mg) turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate or trimethyl borate

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Protocol:

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add a solution of the aryl bromide in anhydrous THF to the magnesium turnings to initiate the formation of the Grignard reagent.

  • Cool the Grignard solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of trialkyl borate in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with a solution of hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids are a significant class of compounds in medicinal chemistry, primarily due to their unique ability to form reversible covalent bonds with diols, a common structural motif in many biological molecules. This property has led to their development as potent enzyme inhibitors. The introduction of a boronic acid moiety can enhance the binding affinity and selectivity of drug candidates.

This compound serves as a versatile building block in the synthesis of various biologically active compounds. Its primary application lies in its use as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex molecular scaffolds found in many pharmaceutical agents.

Role in the Synthesis of Enzyme Inhibitors

Boronic acid-containing molecules have been successfully developed as inhibitors for a range of enzymes, including proteases and β-lactamases. For instance, boronic acid transition state inhibitors (BATSIs) are known to be effective against β-lactamases, enzymes responsible for antibiotic resistance. The general strategy involves designing a molecule that mimics the transition state of the enzymatic reaction, with the boronic acid group forming a covalent adduct with a key serine residue in the enzyme's active site.

While specific examples detailing the use of this compound in the synthesis of such inhibitors are not prevalent in the searched literature, its structural features make it a suitable candidate for incorporation into novel inhibitor designs. The methyl and nitro groups can be exploited to modulate the electronic properties and steric interactions of the final compound, potentially leading to improved potency and selectivity.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the synthesis of biaryl compounds, which are common motifs in many approved drugs. This compound can be coupled with a variety of aryl or heteroaryl halides or triflates to generate more complex molecules.

General Experimental Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, Pd Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir under Inert Atmosphere solvent->heat quench Quench Reaction heat->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography or Recrystallization dry->purify

General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl or heteroaryl halide (1.0 eq.)

  • This compound (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq.)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling, especially with sterically hindered or electronically challenging substrates. For nitroarenes, bulky biarylphosphine ligands are often required for efficient coupling.

Logical Relationships in Drug Discovery

The use of this compound in a drug discovery pipeline often follows a logical progression from initial building block to a potential drug candidate.

G A This compound (Building Block) B Suzuki-Miyaura Coupling with Aryl Halide A->B C Novel Biaryl Scaffold B->C D Further Functionalization/ Modification C->D E Library of Compounds D->E F Biological Screening (e.g., Enzyme Inhibition Assay) E->F G Hit Identification F->G H Lead Optimization G->H I Preclinical Candidate H->I

Drug discovery workflow utilizing this compound.

This workflow illustrates how a simple starting material can be elaborated through well-established chemical reactions to generate a diverse set of molecules for biological evaluation, ultimately leading to the identification of promising drug candidates.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its utility in the renowned Suzuki-Miyaura cross-coupling reaction provides a straightforward route to novel and complex molecular architectures. While specific and extensive data on its direct application in drug development is still emerging, the established importance of the boronic acid functional group and the principles of rational drug design suggest that this compound holds significant promise for the synthesis of future therapeutic agents. The experimental protocols provided herein offer a starting point for the utilization of this compound in various research and development endeavors.

An In-depth Technical Guide on (4-Methyl-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties of (4-Methyl-2-nitrophenyl)boronic acid, a compound of interest in various research and development applications.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

ParameterValueReference
Molecular Formula C₇H₈BNO₄
Molecular Weight 180.96 g/mol
IUPAC Name (2-methyl-4-nitrophenyl)boronic acid
CAS Number 1228829-54-6

Logical Relationship of Molecular Components

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The following diagram illustrates the logical relationship between the elemental components of this compound and its total molecular weight.

MolecularWeight cluster_elements Elemental Components cluster_atomic_weights Atomic Weights (g/mol) cluster_total_weights Total Elemental Weights C Carbon (C) 7 atoms C_aw 12.011 H Hydrogen (H) 8 atoms H_aw 1.008 B Boron (B) 1 atom B_aw 10.81 N Nitrogen (N) 1 atom N_aw 14.007 O Oxygen (O) 4 atoms O_aw 15.999 C_total 7 * 12.011 = 84.077 H_total 8 * 1.008 = 8.064 B_total 1 * 10.81 = 10.81 N_total 1 * 14.007 = 14.007 O_total 4 * 15.999 = 63.996 MW Molecular Weight 180.96 g/mol C_total->MW + H_total->MW + B_total->MW + N_total->MW + O_total->MW +

Molecular Weight Calculation Workflow

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound can be found in various scientific literature and chemical databases. A general synthetic approach often involves the reaction of a corresponding Grignard reagent with a borate ester, followed by acidic workup. Characterization typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm the structure and purity of the compound. For specific, validated protocols, researchers are advised to consult peer-reviewed publications and established chemical synthesis resources.

Synthesis of (4-Methyl-2-nitrophenyl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining (4-Methyl-2-nitrophenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The document details two primary synthetic pathways, offering step-by-step experimental protocols and a summary of relevant quantitative data. The logical workflows of these synthetic methods are also visualized for enhanced clarity.

Introduction

This compound is an important reagent in organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 4-methyl-2-nitrophenyl moiety into various molecular scaffolds. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amine, which can then participate in a wide range of chemical transformations. This guide explores two common and effective methods for the preparation of this versatile boronic acid.

Synthetic Pathways

Two principal synthetic routes have been identified for the preparation of this compound:

  • Route 1: Diazotization of 4-Methyl-2-nitroaniline followed by Borylation. This classic approach involves the conversion of the amino group of 4-methyl-2-nitroaniline into a diazonium salt, which is subsequently displaced by a boronic acid group.

  • Route 2: Palladium-Catalyzed Miyaura Borylation of 1-Bromo-4-methyl-2-nitrobenzene. This modern cross-coupling method utilizes a palladium catalyst to directly install a boronic ester group onto the aromatic ring, which can then be hydrolyzed to the desired boronic acid.

The following sections provide detailed experimental protocols and data for each of these synthetic strategies.

Experimental Protocols

Route 1: Synthesis via Diazotization of 4-Methyl-2-nitroaniline

This synthetic route is a two-step process starting from the commercially available 4-methyl-2-nitroaniline.

Step 1: Diazotization of 4-Methyl-2-nitroaniline

4-Methyl-2-nitroaniline 4-Methyl-2-nitroaniline Diazonium_Salt (4-Methyl-2-nitrophenyl)diazonium chloride 4-Methyl-2-nitroaniline->Diazonium_Salt  NaNO₂, HCl, H₂O, 0-5 °C

Diagram 1. Diazotization of 4-Methyl-2-nitroaniline.

Protocol:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 4-methyl-2-nitroaniline (15.2 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) and cool the solution to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be clear and pale yellow.

Step 2: Borylation of the Diazonium Salt

Diazonium_Salt (4-Methyl-2-nitrophenyl)diazonium chloride Product This compound Diazonium_Salt->Product  CuBr (cat.), B(OH)₃, H₂O Boronic_Acid B(OH)₃

Diagram 2. Borylation of the diazonium salt.

Protocol:

  • In a separate 500 mL flask, dissolve boric acid (12.4 g, 0.2 mol) in water (100 mL) and cool to 0 °C.

  • Add a catalytic amount of copper(I) bromide (0.7 g, 5 mol%).

  • Slowly add the freshly prepared cold diazonium salt solution to the boric acid solution with vigorous stirring, while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Nitrogen gas evolution should be observed.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a mixture of water and ethanol to afford pure this compound.

Route 2: Synthesis via Miyaura Borylation

This route involves a palladium-catalyzed cross-coupling reaction between 1-bromo-4-methyl-2-nitrobenzene and a diboron reagent.

Starting_Material 1-Bromo-4-methyl-2-nitrobenzene Pinacol_Ester This compound pinacol ester Starting_Material->Pinacol_Ester  Miyaura Borylation Product This compound Pinacol_Ester->Product  Hydrolysis Reagents B₂(pin)₂, Pd(dppf)Cl₂, KOAc, Dioxane Hydrolysis Acidic Workup

Diagram 3. Miyaura borylation of 1-Bromo-4-methyl-2-nitrobenzene.

Protocol:

  • To an oven-dried Schlenk flask, add 1-bromo-4-methyl-2-nitrobenzene (2.16 g, 10 mmol), bis(pinacolato)diboron (B₂pin₂) (3.05 g, 12 mmol), and potassium acetate (KOAc) (2.94 g, 30 mmol).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (245 mg, 0.3 mmol, 3 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (50 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • To the crude boronic ester, add a mixture of acetone (50 mL) and 1 M hydrochloric acid (20 mL) and stir at room temperature for 4 hours to effect hydrolysis.

  • Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via the two described routes. Please note that yields can vary depending on the specific reaction conditions and purity of reagents.

ParameterRoute 1: DiazotizationRoute 2: Miyaura Borylation
Starting Material 4-Methyl-2-nitroaniline1-Bromo-4-methyl-2-nitrobenzene
Typical Yield 60-75%70-85%
Purity (by HPLC) >95%>98%
Melting Point 168-172 °C168-172 °C
Appearance Pale yellow solidOff-white to pale yellow solid

Conclusion

Both the diazotization of 4-methyl-2-nitroaniline and the Miyaura borylation of 1-bromo-4-methyl-2-nitrobenzene are effective methods for the synthesis of this compound. The choice of synthetic route may depend on factors such as the availability and cost of starting materials, desired purity, and scalability. The Miyaura borylation generally offers higher yields and purity, and is often preferred for its milder reaction conditions and broader functional group tolerance. The diazotization route, while being a more traditional method, remains a viable and cost-effective option. This guide provides the necessary detailed protocols and comparative data to enable researchers to select and implement the most suitable method for their specific needs.

A Technical Guide to the Solubility of (4-Methyl-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of (4-Methyl-2-nitrophenyl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing general solubility trends based on related compounds and a detailed, robust experimental protocol to enable researchers to determine precise solubility data.

Introduction

This compound is an organic compound featuring a boronic acid functional group attached to a substituted phenyl ring. Boronic acids are critical reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. A thorough understanding of the solubility of this compound in various organic solvents is essential for its effective use in reaction optimization, purification processes, and formulation development.

General Solubility Characteristics of Arylboronic Acids

The solubility of arylboronic acids is influenced by several factors, including the nature of the substituents on the phenyl ring and the properties of the solvent. The presence of both a methyl group and a nitro group on the phenyl ring of the target compound suggests a degree of polarity. Generally, boronic acids exhibit higher solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.

For comparative purposes, the following tables present quantitative solubility data for phenylboronic acid, a parent compound, in various organic solvents. This information can serve as a useful proxy for estimating the solubility behavior of substituted phenylboronic acids.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

SolventTemperature (°C)Solubility (Mole Fraction, x)
Chloroform25Moderate[3]
3-Pentanone25High[3]
Acetone25High[3]
Dipropyl Ether25High[3]
Methylcyclohexane25Very Low[3]

Note: The data presented is based on studies of phenylboronic acid and its derivatives. The terms "High," "Moderate," and "Very Low" are qualitative descriptors from the source.[3]

Experimental Protocol for Solubility Determination: The Dynamic Method

A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[4][5] This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration upon controlled heating.[6]

Materials and Apparatus
  • This compound: Highly purified compound of interest.

  • Organic Solvents: High-purity, anhydrous solvents.

  • Analytical Balance: Precision of at least 0.1 mg.

  • Jacketed Glass Vial or Test Tube: With an airtight seal.

  • Magnetic Stirrer and Stir Bar.

  • Controlled Temperature Bath: With a programmable temperature ramp and a precision of ±0.1 °C.

  • Luminance Probe or Turbidity Sensor: To accurately detect the disappearance of solid particles (visual observation can be a less precise alternative).

  • Calibrated Thermometer or Thermocouple: Precision of ±0.1 °C.

Procedure
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into the glass vial.

    • Add a precise volume or weight of the desired organic solvent to achieve a known mole fraction or concentration.

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.[7]

  • Solubility Measurement:

    • Place the sealed vial in the controlled temperature bath.

    • Begin stirring the mixture at a constant and vigorous rate to ensure homogeneity.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2-0.5 °C/min) to avoid overshooting the dissolution point.[7]

    • Monitor the turbidity of the solution using the luminance probe or by visual inspection.

    • The solubility temperature is the temperature at which the last solid particles of the solute disappear, resulting in a clear solution. Record this temperature.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of this compound in the same solvent.

    • Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to construct a solubility curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the dynamic method for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination weigh Weigh Solute add_solvent Add Solvent weigh->add_solvent seal Seal Vial add_solvent->seal place_vial Place in Bath seal->place_vial stir Start Stirring place_vial->stir heat Heat Slowly stir->heat monitor Monitor Turbidity heat->monitor record Record Temperature monitor->record repeat_exp Repeat for Different Concentrations record->repeat_exp plot Plot Solubility Curve repeat_exp->plot

Dynamic Method Workflow

References

Spectroscopic Data for (4-Methyl-2-nitrophenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for (4-Methyl-2-nitrophenyl)boronic acid. These predictions are derived from known spectral data of related nitrophenylboronic acids and methylated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2d1HAr-H ortho to -B(OH)₂
~7.8 - 8.0d1HAr-H ortho to -NO₂
~7.4 - 7.6dd1HAr-H meta to both
~2.5 - 2.7s3H-CH₃
~5.0 - 6.0br s2H-B(OH)₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~150 - 155C-NO₂
~140 - 145C-CH₃
~135 - 140C-B(OH)₂
~130 - 135Ar-CH
~125 - 130Ar-CH
~120 - 125Ar-CH
~20 - 25-CH₃

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3500 - 3200Broad, StrongO-H stretch (B(OH)₂)
~3100 - 3000MediumAromatic C-H stretch
~2950 - 2850MediumAliphatic C-H stretch
~1600 - 1580StrongAromatic C=C stretch
~1530 - 1510StrongAsymmetric N-O stretch (NO₂)
~1350 - 1330StrongSymmetric N-O stretch (NO₂)
~1380 - 1320StrongB-O stretch
~1100 - 1000MediumB-C stretch
~850 - 800StrongC-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
181.05[M]⁺ (as C₇H₈¹¹BNO₄)
180.05[M]⁺ (as C₇H₈¹⁰BNO₄)
163.04[M-H₂O]⁺
135.04[M-NO₂]⁺

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to 0-12 ppm.

    • Acquire 16-64 scans with a relaxation delay of 1-2 seconds.

    • Use the residual solvent peak (DMSO at ~2.50 ppm) for chemical shift referencing.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to 0-200 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

    • Reference the spectrum using the solvent signal (DMSO-d₆ at ~39.52 ppm).

IR Spectroscopy
  • Sample Preparation: No specific sample preparation is required if using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Set the resolution to 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Record the spectrum in absorbance or transmittance mode.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute the stock solution to a final concentration of 1-10 µg/mL.

  • Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source.

    • Acquire data in both positive and negative ion modes.

    • Set the mass range to m/z 50-500.

    • Optimize source parameters such as capillary voltage and source temperature for maximum signal intensity.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a boronic acid compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Verification IR IR Spectroscopy Purification->IR Functional Group Analysis MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Data_Analysis Spectral Data Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Guide / Whitepaper Generation Data_Analysis->Report

Caption: Workflow for the synthesis and spectroscopic characterization of a boronic acid.

Navigating the Commercial Landscape of (4-Methyl-2-nitrophenyl)boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Commercially Available Isomers and Synthetic Pathways for Drug Discovery and Development Professionals

This technical guide provides a detailed overview of the commercial suppliers for these key isomers, presenting purity, quantity, and pricing information to facilitate procurement decisions. Furthermore, for research teams requiring the specific (4-Methyl-2-nitrophenyl)boronic acid isomer, a general protocol for the synthesis of nitrophenylboronic acids is provided, offering a viable pathway to obtain this compound.

Commercial Availability of Isomeric Alternatives

For researchers whose synthetic schemes can accommodate closely related structures, (4-Methyl-3-nitrophenyl)boronic acid and (2-Methyl-4-nitrophenyl)boronic acid represent the most practical options. The following tables summarize the offerings from various suppliers for these compounds.

Table 1: Commercial Suppliers of (4-Methyl-3-nitrophenyl)boronic acid (CAS: 80500-27-2)

SupplierPurityAvailable Quantities
Sigma-Aldrich≥95%Inquire for details
Oakwood Chemical95%[1]250mg, 1g, 5g[1]
Chem-Impex95 - 105% (Assay by titration)[2]Inquire for details
Santa Cruz Biotechnology---Inquire for details

Table 2: Commercial Suppliers of (2-Methyl-4-nitrophenyl)boronic acid (CAS: 1228829-54-6)

SupplierPurityAvailable Quantities & Pricing
Sigma-Aldrich (via Ambeed)96%[3]100mg (
33.35),250mg(33.35), 250mg (33.35),250mg(
51.75), 1g (
92.00),5g(92.00), 5g (92.00),5g(
322.00)[3]
GlobalChemMall---Inquire for details

Structural Comparison of Isomers

To aid in the selection of an appropriate alternative or to inform synthetic design, the structural differences between the requested this compound and its commercially available isomers are illustrated below.

Figure 1. Chemical structures of nitromethylphenylboronic acid isomers.

General Experimental Protocol for the Synthesis of Nitrophenylboronic Acids

For research applications demanding the specific this compound isomer, synthesis is a necessary step. The following is a general protocol for the nitration of a phenylboronic acid, which can be adapted from procedures for synthesizing similar compounds.[4][5]

Materials:

  • Phenylboronic acid precursor (e.g., 4-methylphenylboronic acid)

  • Nitric acid (fuming)

  • Acetic anhydride or other suitable solvent (e.g., chloroform, dimethyl sulfoxide)

  • Catalyst (e.g., ammonium nitrate, urea, potassium nitrate)

  • Ice

  • Deionized water

Procedure:

  • Dissolution: Dissolve the starting phenylboronic acid in the chosen organic solvent (e.g., acetic anhydride) in a reaction flask.

  • Cooling: Cool the reaction mixture in an ice bath to 0°C.

  • Nitration: Slowly add a pre-cooled mixture of nitric acid and the catalyst to the reaction flask while maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for the appropriate reaction time (this will need to be determined empirically).

  • Quenching: After the reaction is complete, pour the reaction mixture into ice water to quench the reaction.

  • Precipitation and Filtration: The nitrated product should precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water.

  • Drying: Dry the product under vacuum.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.

Note: This is a generalized procedure and requires optimization for the specific substrate and desired product. Reaction conditions, including solvent, catalyst, temperature, and reaction time, will need to be carefully controlled to achieve the desired regioselectivity and yield.

Synthetic Workflow

The general workflow for the synthesis of a nitrophenylboronic acid is depicted in the following diagram.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Product Isolation & Purification start Start dissolve Dissolve Phenylboronic Acid in Solvent start->dissolve cool Cool Mixture to 0°C dissolve->cool add_reagents Add Nitric Acid and Catalyst cool->add_reagents react Stir at 0°C add_reagents->react quench Quench with Ice Water react->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash dry Dry Product wash->dry purify Recrystallize dry->purify end Final Product purify->end

Figure 2. General workflow for the synthesis of nitrophenylboronic acids.

References

Purity Analysis of (4-Methyl-2-nitrophenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methyl-2-nitrophenyl)boronic acid is a key building block in modern organic synthesis, particularly in the construction of complex pharmaceutical intermediates through Suzuki-Miyaura cross-coupling reactions. The purity of this reagent is of paramount importance, as impurities can lead to side reactions, lower yields, and the introduction of undesirable substances in the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the analytical methodologies for assessing the purity of this compound, complete with experimental protocols and data presentation.

Potential Impurities

The purity profile of this compound can be affected by impurities stemming from its synthesis, degradation, or storage. A thorough purity analysis should consider the following potential impurities:

  • Starting Materials: Residual amounts of unreacted starting materials, such as 1-bromo-4-methyl-2-nitrobenzene or other precursors.

  • Homocoupled Products: Byproducts formed from the coupling of two organometallic intermediates during synthesis.

  • Protodeboronation Product: The corresponding 4-methyl-2-nitrotoluene, formed by the replacement of the boronic acid group with a hydrogen atom. This is a common degradation pathway for boronic acids.

  • Boroxines (Anhydrides): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. While this is an equilibrium process and can be reversed by the addition of water, the presence of boroxines can complicate analysis and affect reactivity.[1]

  • Oxidation Products: The nitro group and the boronic acid moiety can be susceptible to oxidation, leading to various oxidized byproducts.

The following diagram illustrates the potential sources and types of impurities.

Potential Impurities in this compound Synthesis and Storage A Synthesis of this compound D Side Reactions A->D L Final Product: This compound A->L Desired Product B Starting Materials (e.g., 1-bromo-4-methyl-2-nitrobenzene) F Incomplete Reaction B->F C Reagents (e.g., organolithium or Grignard reagents) E Homocoupling C->E D->L Contamination E->D F->L G Storage and Handling H Degradation G->H I Protodeboronation H->I J Dehydration (Boroxine Formation) H->J K Oxidation H->K I->L Contamination J->L Contamination K->L Contamination

Caption: Logical relationship of potential impurity sources.

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used for boronic acid analysis.

Data Presentation: HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile:Water (1:1)

Experimental Protocol: HPLC Purity Analysis

  • Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 1:1 (v/v) mixture of acetonitrile and water.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes.

  • Analysis:

    • Inject the sample solution and acquire the chromatogram according to the parameters in the table above.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile impurities, such as the protodeboronation product. Derivatization is often required to increase the volatility of the boronic acid and its non-volatile impurities.

Data Presentation: GC-MS Method Parameters

ParameterCondition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 280 °C
Oven Program 100 °C (hold 2 min), then ramp to 280 °C at 10 °C/min
Carrier Gas Helium, constant flow of 1.2 mL/min
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550

Experimental Protocol: GC-MS Purity Analysis with Silylation

  • Derivatization:

    • Accurately weigh approximately 1 mg of the boronic acid sample into a 2 mL autosampler vial.

    • Add 100 µL of dry pyridine and 100 µL of BSTFA (with 1% TMCS).[1]

    • Cap the vial and heat at 70 °C for 30 minutes.[1]

  • Instrument Setup:

    • Set up the GC-MS system according to the parameters in the table above.

  • Analysis:

    • Inject 1 µL of the derivatized sample solution.

  • Data Processing:

    • Identify impurities by comparing their mass spectra with a spectral library (e.g., NIST).

    • Quantify impurities using an internal standard or by area percent normalization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹¹B NMR spectroscopy are invaluable tools for structural confirmation and the detection of impurities. ¹H NMR can provide quantitative information about the purity when an internal standard is used (qNMR). ¹¹B NMR is specific to the boron atom and can help identify different boron species, such as the boronic acid and its corresponding boroxine.

Data Presentation: NMR Parameters

Parameter¹H NMR¹¹B NMR
Solvent DMSO-d₆DMSO-d₆
Spectrometer Frequency 400 MHz128 MHz
Internal Standard (for qNMR) Maleic acidNot applicable
Relaxation Delay (D1) 30 s (for qNMR)1 s
Number of Scans 161024

Experimental Protocol: Quantitative ¹H NMR (qNMR) Purity Analysis

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard (e.g., maleic acid) into a clean, dry vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using the parameters specified in the table, ensuring a sufficient relaxation delay for accurate quantification.

  • Data Processing:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Purity Analysis Workflow for this compound start Sample Received hplc HPLC Analysis (Purity and Non-Volatile Impurities) start->hplc gcms GC-MS Analysis (Volatile Impurities) start->gcms nmr NMR Analysis (Structural Confirmation and Quantification) start->nmr data_analysis Data Review and Analysis hplc->data_analysis derivatization Silylation (BSTFA) gcms->derivatization gcms->data_analysis nmr->data_analysis derivatization->gcms Inject report Certificate of Analysis Generation data_analysis->report end Batch Release report->end

References

Methodological & Application

Application Notes and Protocols for (4-Methyl-2-nitrophenyl)boronic acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (4-Methyl-2-nitrophenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are pivotal in the development of pharmaceuticals and advanced materials. The presence of the ortho-nitro and para-methyl groups on the phenylboronic acid ring introduces distinct electronic and steric characteristics that influence its reactivity and require careful consideration for optimal reaction outcomes.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely employed method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide. This compound is a valuable reagent in this context, allowing for the introduction of a 4-methyl-2-nitrophenyl moiety into a target molecule. This substituent pattern is of particular interest in medicinal chemistry, where the nitro group can serve as a synthetic handle for further functionalization, such as reduction to an amine, enabling the construction of diverse molecular scaffolds.

However, the ortho-nitro group in this compound presents challenges due to steric hindrance and strong electron-withdrawing effects.[1] This steric bulk can impede the crucial transmetalation step in the catalytic cycle, while the electronic effect can decrease the nucleophilicity of the aryl group on the boronic acid.[1] Consequently, reaction conditions must be carefully optimized to achieve high yields.

Data Presentation: Comparative Reaction Parameters

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and yields for the coupling of ortho-nitro-substituted phenylboronic acids with various aryl halides, providing a baseline for optimization.

Aryl HalideCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002Low to Moderate[1]
4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018Moderate[2]
2-BromopyridinePd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-120-Good[3][4]
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-22Good[5]

Note: Yields are representative and can vary significantly based on the specific substrates and precise reaction conditions. Optimization is often necessary for new substrate combinations.

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a standard starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • Toluene and Water (e.g., 4:1 v/v mixture), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed toluene and water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Optimized Procedure for Coupling with Heteroaryl Halides (e.g., 2-Bromopyridine)

This protocol is adapted for the coupling with nitrogen-containing heteroaryl halides, where catalyst and base selection are critical.[3][4]

Materials:

  • This compound (1.2 equiv.)

  • 2-Bromopyridine (1.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v mixture), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask containing a magnetic stir bar, combine this compound, 2-bromopyridine, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)Ln-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Combine Reactants: This compound, Aryl Halide, Catalyst, Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction (TLC, GC-MS, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura coupling of this compound is a valuable transformation for the synthesis of functionalized biaryl compounds. Success in these reactions hinges on overcoming the steric and electronic challenges posed by the ortho-nitro group. Careful selection of a suitable palladium catalyst, a bulky and electron-rich phosphine ligand, and an appropriate base is crucial for achieving high yields. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors.

References

Application Notes: Suzuki-Miyaura Coupling of (4-Methyl-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] This application note focuses on the specific conditions required for the successful coupling of (4-Methyl-2-nitrophenyl)boronic acid with various aryl halides. The presence of an ortho-nitro group introduces significant electronic and steric challenges, making this substrate particularly sensitive to reaction conditions. The strong electron-withdrawing nature of the nitro group makes the boronic acid susceptible to protodeboronation, a key side reaction that can lower yields.[3][4] Furthermore, the steric hindrance caused by the ortho-nitro group can impede the crucial transmetalation step in the catalytic cycle.[4][5]

Challenges and Optimization Strategies

Several factors must be carefully considered to achieve high yields when using this compound:

  • Protodeboronation: This undesired cleavage of the carbon-boron bond is often promoted by aqueous bases and elevated temperatures.[3] To mitigate this, one can:

    • Use boronic esters, such as pinacol esters (Bpin), or potassium trifluoroborate salts, which act as a "slow-release" source of the boronic acid.[3]

    • Employ milder bases like potassium fluoride (KF) in anhydrous conditions, which can be beneficial for base-sensitive substrates.[3]

  • Steric Hindrance: The bulky nitro group at the ortho position can hinder the approach of the boronic acid to the palladium catalyst.[4] Overcoming this often requires:

    • The use of bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which can enhance the catalytic activity for sterically demanding substrates.[5][6][7]

    • Higher reaction temperatures to overcome the activation energy barrier for transmetalation.

  • Catalyst Deactivation: The nitro group on the substrate has the potential to coordinate with the palladium catalyst, leading to the formation of inactive species.[3] Careful selection of the ligand and reaction conditions is crucial to maintain catalyst activity.

  • Choice of Base: The base plays a critical role in activating the boronic acid for transmetalation.[3][8]

    • Potassium Phosphate (K₃PO₄): Often a reliable choice for challenging substrates, providing a good balance of reactivity while minimizing side reactions.[3][9]

    • Potassium Carbonate (K₂CO₃): A standard, milder base often used in aqueous solvent mixtures.[3]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble inorganic base that can be effective when weaker bases fail.[3]

    • Potassium Fluoride (KF): A milder option, particularly useful in anhydrous conditions or with base-sensitive functional groups.[3]

Data Presentation: Reaction Parameters and Yields

The following table summarizes common starting conditions for the Suzuki-Miyaura coupling of ortho-nitro-substituted phenylboronic acids with aryl halides. Optimization for specific substrates is often necessary.

Catalyst (mol%)LigandBase (equiv.)Solvent SystemTemperature (°C)TimeNotes
Pd(dppf)Cl₂ (2-5)dppfK₃PO₄ (2.0-3.0)1,4-Dioxane / H₂O (4:1)60 - 10015-24 hK₃PO₄ is often effective for difficult couplings and with boronic esters.[3][9]
Pd(OAc)₂ (2-5)SPhosK₃PO₄ (2.0)Dioxane / H₂O60 - 1005-24 hBulky phosphine ligands like SPhos are effective for sterically hindered substrates.[10]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₂CO₃ (2.0-3.0)Toluene / EtOH / H₂O80 - 11012-20 hA standard base, though may be less effective for highly challenging substrates.[3][8]
Pd(OAc)₂ (2-5)NoneCs₂CO₃ (2.0-3.0)1,4-Dioxane or DMF80 - 11012-20 hMore soluble and stronger than K₂CO₃; can increase reaction rates.[3]
Pd(PPh₃)₄ (2-5)PPh₃KF (3.0)THF (anhydrous)60 - 8012-24 hA milder option, useful for substrates with base-sensitive groups. Requires anhydrous conditions.[3]

Experimental Protocols

This section provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound or its pinacol ester (1.2 - 1.5 equiv)[3]

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[3]

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[3]

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)[3]

  • Magnetic stir bar

  • Schlenk flask or microwave reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask or microwave vessel equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4][11]

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3] This step is crucial to prevent the oxidation and deactivation of the palladium catalyst.[11]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).[3]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.[3]

  • Reaction:

    • Conventional Heating: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring.[4][11]

    • Microwave Irradiation: If using a microwave reactor, heat the mixture to the set temperature (e.g., 120-150 °C) for the specified time.[11]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.[11][12]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Catalyst A->B Under Inert Atmosphere (Ar/N2) C Add Degassed Solvent B->C D Heat Mixture (Conventional or Microwave) C->D E Monitor Progress (TLC, GC-MS) D->E F Cool & Quench Reaction E->F Upon Completion G Extraction F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J Final Product I->J

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]

References

Application Notes and Protocols for (4-Methyl-2-nitrophenyl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methyl-2-nitrophenyl)boronic acid is a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The presence of both a methyl and a nitro group on the phenyl ring influences the electronic properties and reactivity of the boronic acid, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceutical intermediates and materials for organic electronics.

The key applications of this compound include:

  • Suzuki-Miyaura Cross-Coupling Reactions: This is the most prominent application, enabling the formation of biaryl structures by coupling with aryl, heteroaryl, or vinyl halides and triflates. The resulting 4-methyl-2-nitrobiphenyl scaffolds are precursors to a variety of functionalized molecules. The nitro group can be readily reduced to an amine, which can then be further modified to construct heterocyclic systems or other functionalities.

  • Chan-Lam Coupling Reactions: This copper-catalyzed reaction facilitates the formation of carbon-nitrogen and carbon-oxygen bonds. This compound can be coupled with amines, anilines, amides, and alcohols to generate the corresponding N-aryl and O-aryl products.[1][2]

  • Synthesis of Bioactive Molecules: Boronic acids are essential building blocks in the synthesis of bioactive molecules and for the generation of chemical libraries to explore structure-activity relationships.[3][4][5] The specific substitution pattern of this compound can be strategically employed in drug discovery programs.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction Scheme:

General Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure: [6]

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl product.

Chan-Lam N-Arylation Coupling

This protocol provides a general method for the copper-catalyzed N-arylation of an amine or aniline with this compound.

Reaction Scheme:

General Chan-Lam N-arylation reaction.

Materials:

  • This compound (1.5-2.0 equiv)

  • Amine or aniline (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)

  • Pyridine (as both base and ligand) or another suitable base (e.g., Et₃N)

  • Solvent (e.g., Dichloromethane (DCM) or Methanol)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure: [7][8]

  • To a reaction vial equipped with a magnetic stir bar, add the amine or aniline, this compound, and copper(II) acetate.

  • If desired, add activated molecular sieves.

  • Add the solvent and the base (e.g., pyridine).

  • Stir the reaction mixture vigorously at room temperature, open to the air. The reaction can be heated if necessary.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative reaction conditions and yields for Suzuki-Miyaura and Chan-Lam couplings. While specific data for this compound is limited in publicly available literature, the data for structurally similar compounds provides a strong indication of expected outcomes.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012~92[9]
24-BromobenzaldehydePd(OAc)₂ (cat.)K₂CO₃ (2)H₂O-EtOH-THF (1:1:1)135<0.1~96[4]
31-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)Na₂CO₃ (2)DMF1002~85-95
43-BromopyridinePd₂(dba)₃/SPhos (cat.)K₃PO₄ (2)Toluene/H₂O8024~35[10]

Table 2: Representative Conditions for Chan-Lam N-Arylation

EntryNucleophileCopper Source (equiv.)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (1)PyridineMethanol5024~70-90[7]
2PyrroleCu(OAc)₂ (1)PyridineDCMRT72~93[2]
3ImidazoleCu(OAc)₂ (1)K₂CO₃ (1)DMF10012~80-90
4PhenolCu(OAc)₂ (1)Et₃N (2)DCMRT24~75-85

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: This compound, Aryl Halide, Catalyst, Base B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC, GC-MS) C->D E Cool to Room Temperature D->E F Extraction with Organic Solvent and Water E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

Workflow for Suzuki-Miyaura Coupling.
Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_reactants pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_aryl->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product aryl_halide Ar-X aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_aryl base Base base->boronic_acid

Suzuki-Miyaura catalytic cycle.
Logical Relationship for Chan-Lam Coupling

The Chan-Lam coupling provides a direct route to arylated amines and ethers from boronic acids.

Chan_Lam_Logic cluster_nucleophiles Nucleophiles cluster_products Products start This compound catalyst Cu(OAc)₂ (Catalyst) start->catalyst amines Amines (R₂NH) amines->catalyst alcohols Alcohols (ROH) alcohols->catalyst cn_bond C-N Bond Formation (Arylated Amines) co_bond C-O Bond Formation (Arylated Ethers) catalyst->cn_bond catalyst->co_bond

References

Application Notes and Protocols for (4-Methyl-2-nitrophenyl)boronic acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (4-Methyl-2-nitrophenyl)boronic acid as a versatile building block in the synthesis of pharmaceutical compounds. Detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions and the subsequent elaboration of the resulting products are provided, along with representative data on the biological activity of derived compounds.

This compound is a valuable reagent in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to form C-C bonds. Its structure, featuring a nitro group ortho to the boronic acid and a methyl group para to the nitro group, offers unique reactivity and opportunities for further functionalization. The nitro group can be readily reduced to an amine, providing a handle for the introduction of diverse pharmacophoric groups, making this building block particularly useful in the synthesis of kinase inhibitors and other targeted therapies.

Key Applications in Drug Discovery:

  • Scaffold for Kinase Inhibitors: The 2-aminophenyl scaffold, accessible from this compound, is a common feature in a variety of kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

  • Synthesis of Biaryl and Heterobiaryl Cores: Suzuki-Miyaura coupling with this compound allows for the efficient construction of complex biaryl and heterobiaryl structures, which are prevalent in many drug candidates.

  • Introduction of a Modifiable Functional Group: The nitro group serves as a versatile precursor to an amino group, which can be further derivatized to explore structure-activity relationships (SAR) through the introduction of amides, ureas, sulfonamides, and other functionalities.

Data Presentation: Representative Biological Activity

The following table summarizes the biological activity of a series of pyrazolyl urea derivatives, which can be synthesized using a similar substituted nitrophenyl boronic acid. These compounds were evaluated for their inhibitory activity against p38α mitogen-activated protein kinase (MAPK), a key target in inflammatory diseases.[1]

Compound IDStructurep38α MAPK IC₅₀ (µM)[1]
1 1-(4-Chlorophenyl)-3-(1-(4-nitrophenyl)-1H-pyrazol-5-yl)urea0.048
2 1-(4-Bromophenyl)-3-(1-(4-nitrophenyl)-1H-pyrazol-5-yl)urea0.061
3 1-(4-Nitrophenyl)-3-(1-(4-nitrophenyl)-1H-pyrazol-5-yl)urea0.069
4 1-(3,4-Dichlorophenyl)-3-(1-(4-nitrophenyl)-1H-pyrazol-5-yl)urea0.082
SB203580 Standard Inhibitor0.043

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 1-bromo-4-chlorobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Reduction of the Nitro Group to an Amine

This protocol describes the reduction of the nitro group in the biaryl product from Protocol 1 to an amine.

Materials:

  • Nitro-biaryl compound from Protocol 1

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve the nitro-biaryl compound (1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

  • Add iron powder (5.0 mmol) and ammonium chloride (5.0 mmol).

  • Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter it through a pad of celite.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the amino-biaryl product, which can often be used in the next step without further purification.

Protocol 3: Formation of a Pyrazolyl Urea Derivative

This protocol provides a representative example of how the resulting amine can be further functionalized to form a urea, a common pharmacophore in kinase inhibitors.[1]

Materials:

  • Amino-biaryl compound from Protocol 2

  • 4-Nitrophenyl chloroformate

  • Pyridine

  • Acetonitrile

  • Ammonium acetate

  • Triethylamine

  • Tetrahydrofuran (THF)

Procedure:

Step 1: Formation of the Phenyl Carbamate Intermediate

  • Dissolve the amino-biaryl compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Add pyridine (1.2 mmol) to the solution.

  • Cool the mixture to 0 °C and add a solution of 4-nitrophenyl chloroformate (1.1 mmol) in acetonitrile (5 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography to obtain the phenyl carbamate intermediate.

Step 2: Formation of the Urea

  • Dissolve the phenyl carbamate intermediate (1.0 mmol) in THF (10 mL).

  • Add ammonium acetate (5.0 mmol) and triethylamine (2.0 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyrazolyl urea derivative.

Visualizations

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Functional Group Interconversion cluster_2 Pharmacophore Installation BoronicAcid This compound Pd_catalyst Pd Catalyst + Base BoronicAcid->Pd_catalyst ArylHalide Aryl/Heteroaryl Halide ArylHalide->Pd_catalyst CoupledProduct 4-Methyl-2-nitro-biaryl Pd_catalyst->CoupledProduct NitroReduction Nitro Reduction (e.g., Fe/NH4Cl) CoupledProduct->NitroReduction AmineProduct 2-Amino-4-methyl-biaryl NitroReduction->AmineProduct UreaFormation Urea Formation (e.g., PhOCOCl, then NH4OAc) AmineProduct->UreaFormation FinalInhibitor Biaryl Urea Kinase Inhibitor UreaFormation->FinalInhibitor

Caption: Synthetic workflow for kinase inhibitors.

G cluster_0 Receptor Tyrosine Kinase (RTK) Signaling cluster_1 Downstream Signaling Cascade cluster_2 Cellular Response GrowthFactor Growth Factor RTK RTK (e.g., TrkA) GrowthFactor->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse KinaseInhibitor Kinase Inhibitor (derived from boronic acid) KinaseInhibitor->Dimerization Inhibition

Caption: TrkA signaling pathway inhibition.

References

Application Notes for the Suzuki-Miyaura Coupling of (4-Methyl-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method in modern organic synthesis for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[2] This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of starting materials.[2]

This application note provides a detailed protocol for a typical Suzuki-Miyaura reaction using (4-Methyl-2-nitrophenyl)boronic acid. This particular substrate presents a synthetic challenge due to the steric hindrance and electron-withdrawing effects of the ortho-nitro group, which can influence the efficiency of the catalytic cycle.[3] The protocol outlined below is optimized to address these challenges, ensuring a successful coupling reaction.

Reaction Scheme

The general scheme for the Suzuki-Miyaura reaction involving this compound and a generic aryl bromide is as follows:

Data Presentation

For a successful Suzuki-Miyaura coupling with a sterically hindered and electron-deficient substrate such as this compound, careful selection of the catalyst, ligand, base, and solvent is crucial. The following tables summarize the key components and provide representative reaction conditions.

Table 1: Summary of Reaction Components and Their Roles

ComponentExampleRole in the Reaction
Boronic Acid This compoundThe organoboron nucleophile that transfers its organic group to the palladium center.
Aryl Halide Substituted Aryl BromideThe electrophilic coupling partner. Reactivity order is typically I > Br > Cl.[2]
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Source of the active Pd(0) catalyst that drives the catalytic cycle.[4]
Ligand SPhos, XPhos, or other bulky, electron-rich phosphinesStabilizes the palladium catalyst, enhances its reactivity, and facilitates the oxidative addition and reductive elimination steps, especially for challenging substrates.[3]
Base K₃PO₄, K₂CO₃, or Cs₂CO₃Activates the boronic acid to facilitate transmetalation and neutralizes the acid generated during the reaction.[3][5]
Solvent Dioxane/Water, Toluene/Water, or DMFSolubilizes the reactants and facilitates the interaction of all components. A biphasic system often improves reaction rates and yields.[5][6]

Table 2: Representative Reaction Conditions and Yields for the Suzuki Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)1001285-95
21-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)Toluene/H₂O (10:1)1101680-90
33-BromopyridinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.5)Dioxane/H₂O (4:1)1001475-85
41-Bromo-2,4-difluorobenzenePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2.0)DMF/H₂O (5:1)1201870-80

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Under a positive pressure of the inert gas, add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.[6]

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.[7]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (typically after 12-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[8]

Visualizations

Experimental Workflow Diagram

G reagents 1. Add Reactants: This compound Aryl Bromide Base (K3PO4) catalyst 2. Add Catalyst System: Pd(OAc)2 SPhos Ligand reagents->catalyst In Schlenk flask inert 3. Create Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen catalyst->inert solvent 4. Add Degassed Solvent: 1,4-Dioxane / Water (4:1) inert->solvent react 5. Heat and Stir: 100 °C, 12-16 h solvent->react monitor 6. Monitor Progress: TLC or LC-MS react->monitor workup 7. Aqueous Workup: Dilute with Ethyl Acetate, wash with water and brine monitor->workup Upon completion purify 8. Purify Product: Dry, concentrate, and perform column chromatography workup->purify product Final Product: 4-Methyl-2-nitro-biphenyl derivative purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex Ar-X transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex Ar'-B(OH)2 + Base reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination product Ar-Ar' (Product) reductive_elimination->product product->pd0 Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols for Ligand Selection in the Cross-Coupling of (4-Methyl-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for selecting the appropriate phosphine ligand for the Suzuki-Miyaura cross-coupling of (4-Methyl-2-nitrophenyl)boronic acid with various aryl halides. This substrate is known to be challenging due to the steric hindrance and the electron-withdrawing nature of the ortho-nitro group, which can impede the catalytic cycle. The information herein, supported by data from peer-reviewed literature, is intended to facilitate reaction optimization and the synthesis of 2-nitro-4-methylbiphenyl derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Introduction: The Challenge of Coupling ortho-Nitro Substituted Boronic Acids

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, substrates like this compound present significant challenges. The bulky nitro group at the ortho position sterically hinders the approach of the boronic acid to the palladium center, which can slow down or inhibit the crucial transmetalation step of the catalytic cycle.[1] Additionally, the strong electron-withdrawing effect of the nitro group deactivates the boronic acid, further reducing its reactivity.[1]

Overcoming these obstacles requires careful selection of the catalytic system, particularly the ligand. Bulky and electron-rich phosphine ligands have been shown to be highly effective for sterically demanding couplings by promoting both oxidative addition and reductive elimination steps, and by stabilizing the palladium catalyst.[2][3]

Ligand Selection: A Comparative Overview

The choice of ligand is critical for achieving high yields with sterically hindered substrates like this compound. The most successful ligands are typically bulky, electron-rich monophosphine ligands, often from the Buchwald family.

Key Ligand Classes for Hindered Couplings:

  • Biaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are known to be effective for sterically demanding Suzuki-Miyaura couplings. Their bulk and electron-donating properties are believed to facilitate the key steps in the catalytic cycle.[3]

  • BrettPhos: This bulky phosphine ligand has been shown to be particularly effective in the coupling of nitroarenes, where other common Buchwald ligands like SPhos and RuPhos were found to be ineffective.[4]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors with significant steric bulk, which can enhance catalytic activity and stability, leading to high yields.[2]

The following table summarizes representative yields for the Suzuki-Miyaura coupling of ortho-nitro substituted phenylboronic acids with various aryl halides, highlighting the impact of ligand selection. It is important to note that yields are highly dependent on the specific substrates and reaction conditions.

EntryBoronic AcidAryl HalideLigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-Nitrophenylboronic acid4-BromoanisoleSPhosK₃PO₄Toluene/H₂O1001688
22-Nitrophenylboronic acid4-ChlorotolueneXPhosK₃PO₄t-BuOH/H₂O1101875
32-Nitrophenylboronic acid1-Bromo-4-(trifluoromethyl)benzeneRuPhosK₂CO₃Dioxane/H₂O1001282
4Phenylboronic acid1-Nitro-4-methoxybenzeneBrettPhosK₃PO₄·nH₂O1,4-Dioxane130-84
5Phenylboronic acid1-Nitro-4-methoxybenzeneSPhosK₃PO₄·nH₂O1,4-Dioxane130-~5
6Phenylboronic acid1-Nitro-4-methoxybenzeneRuPhosK₃PO₄·nH₂O1,4-Dioxane130-~5

Note: Data in this table is compiled from various sources for representative comparison and may not reflect optimized conditions for each specific reaction.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura cross-coupling of this compound. Optimization of reaction parameters (catalyst loading, base, solvent, temperature, and reaction time) is recommended for each specific substrate combination.

This protocol is designed for the small-scale screening of different phosphine ligands.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos, BrettPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • To a reaction vial, add the aryl bromide (0.2 mmol, 1.0 equiv.), this compound (0.24 mmol, 1.2 equiv.), and K₃PO₄ (0.6 mmol, 3.0 equiv.).

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd(OAc)₂ and the phosphine ligand in 1,4-dioxane under an inert atmosphere.

  • Seal the reaction vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane (1.0 mL) and degassed water (0.2 mL) to the reaction vial via syringe.

  • Add the appropriate volume of the catalyst stock solution to the reaction vial.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion and relative yield.

This protocol utilizes a pre-formed palladacycle precatalyst for improved efficiency and reproducibility.

Materials:

  • This compound (1.5 equiv.)

  • Aryl chloride (1.0 equiv.)

  • XPhos Pd G3 (or other appropriate Buchwald precatalyst) (2 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube with stir bar

Procedure:

  • To a flame-dried Schlenk tube, add the aryl chloride (0.5 mmol, 1.0 equiv.), this compound (0.75 mmol, 1.5 equiv.), XPhos Pd G3 (0.01 mmol, 2 mol%), and K₃PO₄ (1.5 mmol, 3.0 equiv.).

  • Seal the Schlenk tube, evacuate, and backfill with an inert gas (repeat three times).

  • Add anhydrous, degassed toluene (2.5 mL) via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process: Workflows and Relationships

To better understand the experimental process and the factors influencing success, the following diagrams are provided.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification reagents 1. Weigh Reactants (Boronic Acid, Aryl Halide, Base) catalyst 2. Add Pd Source & Ligand (or Precatalyst) reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill Ar or N2) catalyst->inert solvent 4. Add Degassed Solvents inert->solvent heat 5. Heat to Reaction Temp. solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor quench 7. Cool & Quench monitor->quench extract 8. Extraction quench->extract purify 9. Column Chromatography extract->purify product 10. Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Ligand_Selection_Factors cluster_steric Steric Factors cluster_electronic Electronic Factors cluster_catalyst Catalyst Stability center Optimal Ligand Selection for this compound ortho_sub ortho-Nitro Group (High Hindrance) ortho_sub->center Requires bulky ligand ligand_bulk Bulky Ligand (e.g., Buchwald type) ligand_bulk->center Overcomes substrate hindrance ewg Electron-Withdrawing Nitro Group ewg->center Deactivates boronic acid edg_ligand Electron-Rich Ligand (e.g., Dialkylbiarylphosphine) edg_ligand->center Facilitates oxidative addition & reductive elimination monodentate Monodentate Ligands monodentate->center Promote monoligated Pd species precatalyst Palladacycle Precatalysts precatalyst->center Improve stability & activity

Caption: Key factors influencing ligand selection for this coupling.

Conclusion

The successful Suzuki-Miyaura cross-coupling of this compound is highly dependent on the judicious selection of a phosphine ligand. The steric and electronic challenges posed by the ortho-nitro substituent necessitate the use of bulky, electron-rich ligands. While several Buchwald-type ligands can be effective, specific cases may require particular ligands like BrettPhos for optimal results. The provided protocols and diagrams offer a robust starting point for researchers to develop efficient and high-yielding syntheses of 2-nitro-4-methylbiphenyls and related compounds, which are crucial for advancements in drug discovery and materials science. Careful screening and optimization of reaction conditions remain paramount for achieving the best outcomes with this challenging substrate.

References

Application Notes and Protocols: Solvent Effects in Reactions Involving (4-Methyl-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the critical role solvents play in chemical reactions involving (4-Methyl-2-nitrophenyl)boronic acid, with a primary focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. Understanding and optimizing solvent conditions are paramount for achieving high yields, minimizing side reactions, and ensuring the reproducibility of synthetic protocols.

Introduction to this compound in Suzuki-Miyaura Coupling

This compound is a valuable building block in organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of an electron-withdrawing nitro group and a methyl group on the phenyl ring influences the electronic properties and steric hindrance of the boronic acid, which in turn affects its reactivity. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, is a cornerstone of modern synthetic chemistry due to its mild reaction conditions and broad functional group tolerance.

The choice of solvent in these reactions is not arbitrary; it significantly impacts the solubility of reactants, the stability and activity of the palladium catalyst, and the rates of the elementary steps in the catalytic cycle. A judicious selection of solvent can be the difference between a high-yielding, clean reaction and one that is sluggish or produces a complex mixture of byproducts.

The Role of Solvents in Suzuki-Miyaura Reactions

Solvents can influence the outcome of a Suzuki-Miyaura coupling in several ways:

  • Solubility: The solvent system must adequately dissolve the this compound, the coupling partner (e.g., an aryl halide), the base, and the palladium catalyst to ensure a homogeneous reaction mixture, which is crucial for efficient catalysis.

  • Catalyst Stability and Activity: Solvents can coordinate to the palladium center, influencing its electronic properties and stability. This coordination can prevent catalyst decomposition and modulate its reactivity in the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

  • Base Activity: The effectiveness of the inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is highly dependent on the solvent. Often, a co-solvent like water is added to dissolve the base and facilitate the activation of the boronic acid for the transmetalation step.

  • Side Reactions: The solvent can influence the rates of undesirable side reactions such as protodeboronation (cleavage of the C-B bond by a proton source) and homocoupling of the boronic acid. Anhydrous and carefully degassed solvents are often employed to minimize these pathways.

Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling of Arylboronic Acids

Solvent SystemTypical Ratio (Organic:Aqueous)General Observations & EffectsExpected Yield Range
Toluene/Water 10:1 to 4:1A common choice, particularly for reactions at higher temperatures. Good for dissolving organic reactants. The aqueous phase is necessary for dissolving the inorganic base.Good to Excellent
1,4-Dioxane/Water 10:1 to 4:1A versatile and frequently used solvent system that often provides high yields. Miscible with water, which can lead to a more homogeneous reaction mixture.Good to Excellent
Tetrahydrofuran (THF)/Water 10:1 to 3:1Effective for many Suzuki couplings, often at slightly lower temperatures than toluene. THF's polarity can influence catalyst performance.Moderate to Good
N,N-Dimethylformamide (DMF)/Water 10:1 to 5:1A polar aprotic solvent that can be beneficial for less reactive coupling partners. However, it can be difficult to remove and may lead to side reactions at high temperatures.Moderate to Good
Acetonitrile (ACN)/Water 10:1 to 4:1A polar aprotic solvent that can be effective, particularly with specific catalyst systems. Its polarity can influence the selectivity of the reaction.Moderate to Good
Alcohols (e.g., Ethanol, Isopropanol)/Water 4:1 to 1:1Can serve as both solvent and a mild reducing agent for the in-situ formation of the active Pd(0) catalyst. Often used in greener reaction protocols.Moderate to Good

Disclaimer: The "Expected Yield Range" is a generalization based on literature for similar arylboronic acids. Actual yields for reactions with this compound will be highly dependent on the specific coupling partner, catalyst, ligand, base, temperature, and reaction time. Optimization is always recommended.

Experimental Protocols

The following are detailed methodologies for a typical Suzuki-Miyaura cross-coupling reaction involving this compound. These protocols should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and potassium carbonate.

  • Seal the flask with a rubber septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst and the phosphine ligand.

  • Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.5 equivalents)

  • Aryl chloride (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Acetonitrile (degassed)

  • Water (degassed)

  • Microwave reactor vial with a stir bar

Procedure:

  • To a microwave reactor vial, add this compound, the aryl chloride, the palladium catalyst, and cesium carbonate.

  • Add degassed acetonitrile and water (typically in a 5:1 ratio).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120-150 °C for 15-30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an aqueous workup and extraction as described in Protocol 1.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition R-X (Aryl Halide) pd_complex R-Pd(II)-X L_n (Aryl Halide Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-B(OH)₂ (Boronic Acid) + Base boronate_complex R-Pd(II)-R' L_n (Di-organic Complex) transmetalation->boronate_complex reductive_elimination Reductive Elimination boronate_complex->reductive_elimination reductive_elimination->pd0 R-R' (Coupled Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow for Suzuki-Miyaura Coupling

Experimental_Workflow start Start: Assemble Reaction Vessel (Schlenk Flask/Vial) add_solids Add Solids: This compound, Aryl Halide, Base start->add_solids inert_atmosphere Establish Inert Atmosphere (Purge with Ar or N₂) add_solids->inert_atmosphere add_catalyst Add Catalyst and Ligand inert_atmosphere->add_catalyst add_solvents Add Degassed Solvents (e.g., Dioxane/Water) add_catalyst->add_solvents reaction Heat and Stir (Monitor by TLC/LC-MS) add_solvents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Characterize Final Product purification->product

Caption: A general workflow for a typical Suzuki-Miyaura coupling experiment.

Conclusion

The solvent system is a critical parameter in the successful execution of Suzuki-Miyaura cross-coupling reactions involving this compound. While a universally optimal solvent does not exist, an understanding of the principles outlined in these notes provides a strong foundation for rational solvent selection and reaction optimization. For any new combination of substrates, a systematic screening of solvents, bases, and ligands is highly recommended to achieve the best possible outcome. The provided protocols and workflows serve as a practical guide for researchers in the fields of organic synthesis and drug development.

Application Notes and Protocols for the Scale-up Synthesis of (4-Methyl-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-2-nitrophenyl)boronic acid is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecular architectures through cross-coupling reactions. This document provides detailed application notes and a representative protocol for the scale-up synthesis of this compound. The synthesis protocol is based on the nitration of 4-methylphenylboronic acid, a method known for its high yield and purity in analogous transformations.[1][2] Additionally, purification methods and potential applications are discussed.

Introduction

Arylboronic acids are critical reagents in modern organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[3] The title compound, this compound, features both a nitro group and a methyl group on the phenyl ring, making it a versatile intermediate for introducing this specific substituted aryl moiety into target molecules. The nitro group can serve as a handle for further functionalization, such as reduction to an amine, which is a common transformation in the synthesis of bioactive compounds.

The scale-up of boronic acid synthesis requires careful consideration of reaction conditions, reagent stoichiometry, and purification methods to ensure high purity and yield, which are critical for downstream applications in drug development.

Synthetic Approach

The most common and industrially scalable method for the synthesis of nitrophenylboronic acids is the direct nitration of the corresponding phenylboronic acid.[1][2] This approach is advantageous due to the relatively low cost of starting materials and the high reaction efficiency. The proposed synthesis for this compound follows this strategy, starting from 4-methylphenylboronic acid.

Reaction Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 4-methylphenylboronic_acid 4-Methylphenylboronic acid product This compound 4-methylphenylboronic_acid->product Nitration Nitric_acid Nitric Acid (HNO3) Nitric_acid->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are representative and may require optimization for specific large-scale manufacturing equipment and conditions.

Scale-up Synthesis of this compound

This protocol is adapted from a general method for the synthesis of nitrophenylboronic acids.[1][2]

Materials:

  • 4-Methylphenylboronic acid

  • Nitric acid (concentrated)

  • Acetic acid (glacial)

  • Urea

  • Deionized water (chilled)

  • Ice

Equipment:

  • Jacketed glass reactor with overhead stirring

  • Addition funnel

  • Temperature probe

  • Filtration apparatus (e.g., Nutsche filter)

  • Vacuum oven

Procedure:

  • Charge the jacketed glass reactor with 4-methylphenylboronic acid (1.0 eq) and glacial acetic acid.

  • Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • In a separate vessel, prepare a nitrating mixture of concentrated nitric acid (2.0-5.0 eq) and a catalytic amount of urea.

  • Slowly add the nitrating mixture to the reactor via the addition funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 30-50 °C) until completion, monitored by a suitable analytical method (e.g., HPLC).[1]

  • Once the reaction is complete, cool the mixture back to 0-5 °C.

  • Slowly quench the reaction by pouring the mixture into a separate vessel containing chilled water/ice with vigorous stirring.

  • The product will precipitate as a solid.

  • Isolate the solid product by filtration.

  • Wash the filter cake with cold deionized water until the washings are neutral.

  • Dry the product in a vacuum oven at a suitable temperature to a constant weight.

Purification by Recrystallization

Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and heptane, or by recrystallization from water.[4]

Purification via Salt Formation

For higher purity, an acid-base extraction method can be employed.[5]

  • Dissolve the crude this compound in a suitable organic solvent.

  • Treat the solution with an aqueous base (e.g., sodium hydroxide, potassium carbonate) to form the boronate salt, which will partition into the aqueous phase.[5]

  • Separate the aqueous layer and wash it with an organic solvent to remove non-acidic impurities.

  • Acidify the aqueous layer with an acid (e.g., hydrochloric acid) to precipitate the purified boronic acid.[5]

  • Isolate the purified product by filtration, wash with cold water, and dry.

Data Presentation

The following table summarizes the expected quantitative data based on analogous preparations of nitrophenylboronic acids.[1]

ParameterExpected Value
Starting Material 4-Methylphenylboronic acid
Reagents Nitric acid, Acetic acid, Urea
Reaction Temperature 30-50 °C
Molar Ratio (Substrate:Nitric Acid) 1 : 2 to 1 : 5
Molar Yield > 98%
Purity (by HPLC) > 99%

Experimental Workflow

The overall workflow for the synthesis and purification of this compound is depicted below.

Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactant_Charging Charge Reactor with 4-Methylphenylboronic acid and Acetic Acid Cooling1 Cool to 0-5 °C Reactant_Charging->Cooling1 Nitration Slow Addition of Nitrating Mixture Cooling1->Nitration Reaction Stir at 30-50 °C Nitration->Reaction Monitoring Monitor by HPLC Reaction->Monitoring Quenching Quench in Ice Water Monitoring->Quenching Upon Completion Precipitation Product Precipitation Quenching->Precipitation Filtration1 Isolate Crude Product by Filtration Precipitation->Filtration1 Washing1 Wash with Cold Water Filtration1->Washing1 Drying1 Dry Crude Product Washing1->Drying1 Dissolution Dissolve Crude in Organic Solvent Drying1->Dissolution Optional High Purity Base_Extraction Extract with Aqueous Base to Form Boronate Salt Dissolution->Base_Extraction Acidification Acidify Aqueous Layer to Precipitate Pure Product Base_Extraction->Acidification Filtration2 Isolate Pure Product by Filtration Acidification->Filtration2 Drying2 Dry Final Product Filtration2->Drying2

Caption: General workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of complex organic molecules. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.

Signaling Pathway Context (Hypothetical)

In a hypothetical drug development scenario, a biaryl compound synthesized using this compound could be designed as an inhibitor of a protein kinase signaling pathway implicated in cancer.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor Biaryl Inhibitor (from title compound) Inhibitor->Kinase_B Inhibition

References

Troubleshooting & Optimization

Low yield in Suzuki coupling with (4-Methyl-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yield in Suzuki Coupling with (4-Methyl-2-nitrophenyl)boronic acid

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically deactivated substrate, this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low yields and provides actionable solutions to optimize your reaction.

Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield. What are the most likely causes?

A1: Low yields with this specific boronic acid are common and typically stem from a combination of two factors: steric hindrance and electronic deactivation. The ortho nitro and methyl groups create significant steric bulk around the boron center, which can impede the crucial transmetalation step in the catalytic cycle.[1] Additionally, the strong electron-withdrawing nature of the nitro group deactivates the boronic acid, further slowing down transmetalation.[2] Key areas to investigate first are your catalyst system, reaction conditions, and the stability of the boronic acid itself.

Q2: I am observing significant formation of 4-methyl-2-nitrobenzene as a byproduct. What is this side reaction and how can I prevent it?

A2: The formation of 4-methyl-2-nitrobenzene is a result of protodeboronation, a major side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water).[3][4] This process is particularly problematic for electron-deficient boronic acids like the one you are using, as the electron-withdrawing nitro group makes the carbon-boron bond more susceptible to cleavage.[1][4]

To minimize protodeboronation:

  • Choice of Base: Use milder bases. Strong bases can accelerate protodeboronation.[5] Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) instead of stronger bases like sodium hydroxide.[3]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source. Using anhydrous solvents and bases can help, though it may require careful optimization.[3]

  • Stable Boron Reagents: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[3][4] These reagents slowly release the active boronic acid into the reaction, keeping its concentration low and minimizing the rate of protodeboronation.[4]

  • Reaction Time and Temperature: Shorter reaction times and the lowest effective temperature can reduce the extent of this side reaction.[3][4]

Q3: My standard palladium catalyst, Pd(PPh₃)₄, is ineffective. What catalyst and ligand combination should I use for this hindered substrate?

A3: Standard catalysts like Pd(PPh₃)₄ are often inefficient for sterically demanding substrates.[6] For challenging couplings involving hindered partners like this compound, you need a more active and robust catalyst system.

  • Bulky, Electron-Rich Ligands: The key to success is often the use of specialized ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[6][7] Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices as they are designed to accelerate both oxidative addition and reductive elimination, the rate-limiting steps for hindered substrates.[2][6]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another class of highly effective ligands for Suzuki couplings of hindered substrates due to their strong electron-donating ability.[7][8]

  • Pre-catalysts: Consider using air-stable palladium pre-catalysts (e.g., XPhos Pd G3) which ensure the efficient generation of the active Pd(0) species in situ.[9]

Q4: What are the optimal base and solvent choices for this reaction?

A4: The choice of base and solvent is critical and interdependent.

  • Base Selection: As mentioned, weaker bases like K₃PO₄ and Cs₂CO₃ are often preferred to minimize side reactions.[6] The base activates the boronic acid, facilitating transmetalation, so it is a crucial component.[5][8]

  • Solvent System: Aprotic polar solvents are generally effective. Common choices include 1,4-dioxane, tetrahydrofuran (THF), or toluene, often with a small amount of water to help solubilize the base.[10] However, given the propensity for protodeboronation, minimizing water or using a strictly anhydrous system should be considered.[3] Always use degassed solvents to prevent oxidation of the catalyst and ligands.[3][9]

Q5: How can I confirm that my reagents and reaction setup are not the source of the problem?

A5: It is crucial to ensure the integrity of your reagents and the reaction environment.

  • Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.[9]

  • Catalyst and Ligand Integrity: Palladium catalysts and especially phosphine ligands are sensitive to air and can oxidize over time, leading to deactivation.[3] Use fresh reagents or store them properly under an inert atmosphere.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent catalyst decomposition and the homocoupling of the boronic acid.[3][9] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen before adding the catalyst and solvent.[3]

Quantitative Data Summary

The following table summarizes recommended starting conditions for a Suzuki coupling with a challenging substrate like this compound, based on literature for analogous systems. Optimization will likely be required.

ParameterRecommended ConditionRationale & Citation
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) and Pd(II) pre-catalysts.[2]
Ligand XPhos, SPhos, or other Buchwald-type ligandsBulky, electron-rich ligands are essential for hindered and electron-poor substrates.[2][6]
Pd/Ligand Ratio 1:1 to 1:2Ensures complete coordination and formation of the active catalytic species.[2]
Catalyst Loading 1-2 mol%Higher loading may be needed for very challenging substrates, but start low to minimize costs.[2]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Milder bases that are effective in activating the boronic acid while minimizing protodeboronation.[3][6]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OCommon solvent systems for Suzuki couplings; water helps solubilize the base.[9][10]
Temperature 80-110 °CHigher temperatures are often required to overcome the activation energy for hindered substrates.[9]
Boronic Acid 1.2-1.5 equivalentsA slight excess is used to drive the reaction to completion.[9]

Experimental Protocol: Optimized Suzuki Coupling

This protocol provides a detailed methodology for the Suzuki coupling of an aryl bromide with this compound using a high-activity catalyst system.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 equiv)

  • XPhos Pd G3 pre-catalyst (0.02 mmol, 2 mol%)

  • 1,4-Dioxane (5 mL, anhydrous and degassed)

  • Water (0.5 mL, degassed)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a flame- or oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and finely powdered K₃PO₄ (2.0 mmol).[9]

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with inert gas (argon or nitrogen). Repeat this cycle three to five times to ensure an oxygen-free environment.[3][9]

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst (0.02 mmol).

  • Solvent Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. Bubbling argon through the solvents for 15-20 minutes prior to addition is a recommended degassing method.[3]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals until the limiting reagent is consumed.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[3][9]

Troubleshooting Workflow

The following diagram provides a logical workflow to diagnose and solve issues leading to low yields in your Suzuki coupling reaction.

Suzuki_Troubleshooting start Low Yield with This compound check_reagents Step 1: Verify Reagent Quality - Fresh Boronic Acid? - Active Catalyst? - Anhydrous/Degassed Solvents? start->check_reagents check_conditions Step 2: Assess Reaction Conditions - Fully Inert Atmosphere? - Correct Temperature? check_reagents->check_conditions Reagents OK solution_reagents Action: Use fresh reagents. Store under inert gas. check_reagents->solution_reagents Reagents suspect side_products Step 3: Analyze Byproducts - Protodeboronation observed? - Homocoupling observed? check_conditions->side_products Conditions OK solution_inert Action: Improve inert technique. (Purge flask & degas solvent) check_conditions->solution_inert Inertness issue solution_protodeboronation Action: Mitigate Protodeboronation - Use milder base (K3PO4, Cs2CO3) - Reduce/eliminate water - Lower temperature side_products->solution_protodeboronation Yes solution_catalyst Step 4: Optimize Catalyst System - Ineffective Transmetalation or Reductive Elimination Likely side_products->solution_catalyst No / Still Low Yield optimize_catalyst Action: Use High-Activity System - Buchwald Ligand (XPhos, SPhos) - NHC Ligand - Increase temperature cautiously solution_catalyst->optimize_catalyst

Caption: A troubleshooting workflow for low-yield Suzuki couplings.

References

Technical Support Center: Purification of Products from (4-Methyl-2-nitrophenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving (4-Methyl-2-nitrophenyl)boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities include unreacted this compound, the aryl halide starting material, homocoupled byproducts (e.g., 2,2'-dimethyl-4,4'-dinitrobiphenyl), protodeboronated starting material (3-nitrotoluene), and residual palladium catalyst or ligands.[1][2] The formation of symmetrical biaryls from the homocoupling of boronic acids is a frequent side reaction.[3][4]

Q2: What is the general strategy for purifying the products of a Suzuki-Miyaura reaction using this compound?

A2: A typical purification workflow involves an initial aqueous workup to remove inorganic salts and water-soluble impurities.[1] This is followed by purification of the crude organic product, usually by flash column chromatography or recrystallization, depending on whether the product is an oil or a solid.[1][5]

Q3: How can I remove unreacted boronic acid from my crude product mixture?

A3: Unreacted boronic acid can be removed through a few methods:

  • Aqueous Base Wash: An aqueous wash with a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can convert the boronic acid into its water-soluble boronate salt, which can then be separated in the aqueous layer.[6][7]

  • Column Chromatography: Boronic acids are generally polar and can be separated from less polar products using silica gel column chromatography.[8] However, tailing can be an issue.

  • Derivatization: In some cases, the crude mixture can be treated with a base to form a salt of the boronic acid, which can be isolated by filtration or extraction before being re-acidified to recover the pure boronic acid, leaving the desired product in the organic phase.[6]

Q4: My desired product and the homocoupled byproduct are co-eluting during column chromatography. How can I improve separation?

A4: Co-elution of the desired product and the homocoupled byproduct is a common challenge, especially if their polarities are similar.[9] To improve separation, you can:

  • Optimize the Eluent System: Try a different solvent system for your column chromatography. Using a shallow gradient or an isocratic elution with a finely-tuned solvent mixture can enhance resolution. Systems like dichloromethane/methanol can be effective for polar compounds.[7]

  • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using neutral alumina, which can offer different selectivity.[8]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method to separate it from the homocoupling impurity, as they will likely have different solubilities.[1]

Q5: What causes the homocoupling of this compound, and how can I minimize it?

A5: Homocoupling is an undesired side reaction where two molecules of the boronic acid couple together.[2] The primary causes are often related to the presence of oxygen, which can interfere with the palladium catalytic cycle, or the use of certain palladium(II) precatalysts.[3] To minimize homocoupling:

  • Ensure Inert Atmosphere: Thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize the presence of oxygen.[2][10]

  • Use a Boronic Ester: Converting the boronic acid to its pinacol ester can increase its stability and reduce the likelihood of side reactions like homocoupling.[3]

  • Optimize Catalyst and Ligand: For electron-deficient boronic acids, using bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, outcompeting the homocoupling pathway.[3]

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification process.

Problem Probable Cause(s) Suggested Solution(s) Citation
Low Yield of Purified Product 1. Catalyst deactivation. 2. Incomplete reaction. 3. Protodeboronation of the boronic acid. 4. Product loss during purification (e.g., adsorption on silica gel).1. Use appropriate ligands to stabilize the catalyst. 2. Optimize reaction time and temperature, monitoring by TLC or LC-MS. 3. Use anhydrous solvents and carefully selected bases (e.g., K₃PO₄). 4. Consider using boric acid-impregnated silica gel for chromatography to reduce over-adsorption of boron-containing compounds.[2][11]
Residual Palladium in Final Product Incomplete removal of the palladium catalyst during workup and chromatography.1. After the aqueous workup, consider filtering the organic layer through a pad of Celite. 2. Treat the crude product solution with a scavenger resin designed to bind palladium. 3. Ensure efficient washing during the workup.
Product is an Oil and Difficult to Purify by Recrystallization The product may not be crystalline or may have a low melting point.1. Rely on flash column chromatography for purification. Consider using an automated chromatography system for better separation. 2. Attempt trituration with a non-polar solvent like hexane to see if the product will solidify.[8][8]
Inconsistent Purification Results 1. Variable quality of reagents or solvents. 2. Inconsistent chromatography packing or elution.1. Use high-purity, anhydrous solvents for both the reaction and chromatography. 2. Ensure your boronic acid is pure and stored correctly. 3. Pack chromatography columns consistently and use a solvent pump for reproducible gradients if possible.[2]

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol is designed to remove inorganic salts and water-soluble impurities from the crude reaction mixture.[1]

  • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution if the reaction was run under acidic conditions.

    • Brine (saturated aqueous NaCl solution) to help remove residual water.[1][5]

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography on Silica Gel

This method separates compounds based on their polarity.

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column ("wet loading").

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[5] The optimal solvent gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[1]

Protocol 3: Recrystallization

This technique is highly effective for purifying solid compounds.[1]

  • Solvent Selection: Choose a solvent or solvent pair in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.[1]

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.[1][8]

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the crystal surfaces.[1]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

G General Purification Workflow crude Crude Reaction Mixture workup Aqueous Workup & Extraction crude->workup crude_organic Crude Organic Product workup->crude_organic chromatography Flash Column Chromatography crude_organic->chromatography if oil or mixture recrystallization Recrystallization crude_organic->recrystallization if solid purified_oil Purified Product (Oil) chromatography->purified_oil purified_solid Purified Product (Solid) recrystallization->purified_solid

Caption: General purification workflow for Suzuki-Miyaura reaction products.

G Troubleshooting Low Product Yield low_yield Low Yield of Desired Product cause1 Side Reactions Dominating low_yield->cause1 cause2 Catalyst Inactivity low_yield->cause2 cause3 Product Loss During Purification low_yield->cause3 subcause1a Homocoupling cause1->subcause1a subcause1b Protodeboronation cause1->subcause1b solution2 Optimize Ligand/Catalyst cause2->solution2 solution3 Use Alternative Chromatography Media cause3->solution3 solution1a Ensure Inert Atmosphere subcause1a->solution1a solution1b Use Anhydrous Solvents subcause1b->solution1b

Caption: Logical relationships in troubleshooting low product yield.

G Homocoupling Side Reaction Pathway ArBOH2 2 x this compound PdII Pd(II) Species ArBOH2->PdII Dimerization Cycle Pd0 Pd(0) Catalyst O2 Oxygen O2->Pd0 Oxidation Dimer Homocoupled Product (2,2'-dimethyl-4,4'-dinitrobiphenyl) PdII->Dimer

Caption: Simplified pathway for oxygen-mediated homocoupling side reaction.

References

Technical Support Center: Optimizing (4-Methyl-2-nitrophenyl)boronic acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Methyl-2-nitrophenyl)boronic acid in coupling reactions. The information is presented in a question-and-answer format to directly address common challenges and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the most common causes?

Low yields in Suzuki-Miyaura couplings involving this compound are often attributed to a combination of steric hindrance and electronic effects. The ortho-nitro group and the adjacent methyl group create significant steric bulk around the boronic acid moiety, which can impede key steps in the catalytic cycle.

Common causes for low yields include:

  • Inefficient Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for this sterically hindered substrate.[1]

  • Inappropriate Base Selection: The choice of base is critical for activating the boronic acid, and a suboptimal base can lead to poor reaction rates.

  • Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier associated with the sterically hindered substrate.[2]

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, and it can be exacerbated by elevated temperatures and the presence of water.

  • Poor Reagent Quality: Degradation of the boronic acid, catalyst, or solvent can significantly impact the reaction outcome.

Q2: How does the ortho-nitro group in this compound affect its reactivity in Suzuki-Miyaura couplings?

The ortho-nitro group has a dual influence on the reactivity of the boronic acid:

  • Steric Hindrance: The bulky nitro group at the ortho position physically obstructs the approach of the boronic acid to the palladium catalyst. This steric clash primarily slows down the transmetalation step, which is often the rate-limiting step in the catalytic cycle.[3]

  • Electronic Effects: The nitro group is strongly electron-withdrawing. This electronic effect can increase the Lewis acidity of the boron atom, which could potentially facilitate the formation of the boronate complex required for transmetalation.[3] However, the steric hindrance is generally the dominant factor, leading to overall lower reactivity compared to its meta and para isomers.[4]

Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

For a successful coupling, it is crucial to select a catalyst system known to be effective for sterically hindered substrates. Here are recommended starting conditions that can be further optimized:

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) or a pre-formed Buchwald precatalyst.[1][5]Bulky, electron-rich ligands are essential for promoting oxidative addition and facilitating the coupling of sterically hindered partners.[5][6]
Base K₃PO₄ or Cs₂CO₃These bases are effective in promoting the formation of the reactive boronate species required for transmetalation.[7]
Solvent Toluene/water, Dioxane/water, or DMFA polar aprotic solvent, often with a small amount of water, is typically used to dissolve the reagents and facilitate the reaction.[8]
Temperature 80-110 °CHigher temperatures are often necessary to overcome the steric hindrance and achieve a reasonable reaction rate.[2]

Troubleshooting Guide

Problem: The reaction is sluggish or stalls completely.

  • Solution 1: Increase Reaction Temperature. Gradually increase the temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS to check for product formation and potential decomposition. Microwave heating can also be an effective method for accelerating sluggish reactions.

  • Solution 2: Switch to a More Active Catalyst System. If using a standard catalyst like Pd(PPh₃)₄, switch to a more robust system. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are highly effective for sterically demanding couplings.[6]

  • Solution 3: Evaluate Your Base. Ensure the base is of high quality and anhydrous if required by the reaction conditions. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃ if you are using a weaker one like K₂CO₃.[7]

Problem: Significant protodeboronation of this compound is observed.

  • Solution 1: Use Anhydrous Conditions. Minimize the amount of water in the reaction, as it can promote protodeboronation. Use anhydrous solvents and ensure the base is dry.

  • Solution 2: Use a Milder Base. While a strong base is often needed, an excessively strong base can sometimes accelerate protodeboronation. A careful screening of bases may be necessary.

  • Solution 3: Protect the Boronic Acid. In challenging cases, the boronic acid can be converted to a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which can be less prone to protodeboronation.[9]

Problem: The desired product is formed, but the yield is consistently low.

  • Solution 1: Optimize Reagent Stoichiometry. While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, the optimal ratio may vary. A design of experiments (DoE) approach can be useful to systematically optimize the stoichiometry of the boronic acid, aryl halide, and base.

  • Solution 2: Degas Solvents Thoroughly. Oxygen can deactivate the palladium catalyst. Ensure that all solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method.

  • Solution 3: Check Reagent Purity. Impurities in the starting materials, particularly the boronic acid or the aryl halide, can inhibit the catalyst and lead to lower yields. Purify the reagents if necessary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)) and the ligand (e.g., SPhos (4 mol%)) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.

  • Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 100 °C) for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Process

To better understand the key processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R1-Pd(II)L2-R2 Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 Product RedElim->Product ArylHalide R1-X Aryl Halide ArylHalide->OxAdd BoronicAcid R2-B(OH)2 Boronic Acid + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Setup Combine Reagents: Aryl Halide, Boronic Acid, Base, Catalyst, Ligand Start->Setup Inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Reaction Work-up: Dilute, Wash with Water & Brine Reaction->Workup Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A general experimental workflow for Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Catalyst Deactivation with Nitro-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving nitro-substituted boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a nitro-substituted phenylboronic acid is giving low to no yield. What are the primary causes?

A1: Low yields in Suzuki-Miyaura reactions with nitro-substituted phenylboronic acids are a common issue and can stem from several factors related to catalyst deactivation and substrate reactivity. The primary causes include:

  • Electronic Deactivation: The strongly electron-withdrawing nature of the nitro group deactivates the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.[1]

  • Steric Hindrance: In the case of ortho-nitrophenylboronic acid, the proximity of the nitro group to the boronic acid moiety creates significant steric hindrance, impeding the approach of the boronic acid to the palladium center.[1]

  • Catalyst Poisoning: The oxygen atoms of the nitro group can coordinate to the palladium catalyst, forming inactive complexes and removing the catalyst from the active cycle.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, especially under high temperatures and with certain bases.[2]

  • Homocoupling: The reaction of two boronic acid molecules can occur, particularly in the presence of oxygen, leading to undesired byproducts.[3]

Q2: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black, which are insoluble palladium(0) aggregates, is a clear sign of catalyst deactivation.[3] This happens when the palladium catalyst becomes unstable and precipitates out of the solution, rendering it inactive. This is often accelerated by high temperatures or incomplete coordination of the ligand to the palladium center. To prevent this, you can:

  • Ensure you are using a sufficient amount of a suitable phosphine ligand to stabilize the palladium catalyst.

  • Avoid excessively high reaction temperatures.

  • Use a pre-formed, stable palladium precatalyst.

Q3: How does the position of the nitro group (ortho, meta, or para) on the phenylboronic acid affect the reaction outcome?

A3: The position of the nitro group has a significant impact on reactivity, with the general trend being para > meta >> ortho.[1]

  • para-Nitrophenylboronic acid: Generally gives the highest yields as the electronic deactivation is the primary challenge, and there is no steric hindrance.

  • meta-Nitrophenylboronic acid: Typically provides moderate yields, with reactivity being lower than the para isomer due to electronic effects.

  • ortho-Nitrophenylboronic acid: Is the most challenging substrate due to severe steric hindrance from the adjacent nitro group, which often leads to very low or no product formation.[1]

Q4: What are the main byproducts I should expect in a challenging Suzuki coupling with nitroaryl boronic acids?

A4: Besides the desired cross-coupled product, you may observe several byproducts:

  • Homocoupling product: From the coupling of two boronic acid molecules.[3]

  • Protodeboronated arene: The nitro-substituted arene resulting from the loss of the boronic acid group.[2]

  • Starting materials: Unreacted aryl halide and boronic acid.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows predominantly starting materials.

  • The reaction mixture does not change color as expected, or palladium black precipitates early in the reaction.

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Inactivity/Deactivation * Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can stabilize the palladium center and accelerate the catalytic cycle.[4] * Catalyst Choice: Employ a pre-formed, air- and moisture-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst) to ensure the efficient generation of the active Pd(0) species. * Increase Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.
Inefficient Transmetalation * Base Selection: A stronger base may be required to form the more nucleophilic boronate species. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[5] * Solvent System: Ensure the solvent system (e.g., dioxane/water, toluene/water) facilitates the dissolution of all components, including the base. The presence of water is often crucial for the formation of the active boronate species.
Substrate-Specific Issues (Steric Hindrance) * Higher Temperatures: For sterically hindered substrates like ortho-nitrophenylboronic acid, higher reaction temperatures may be needed to overcome the activation energy barrier. * Microwave Irradiation: Microwave heating can sometimes significantly improve yields and reduce reaction times for difficult couplings.
Oxygen Contamination * Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles to prevent oxygen-mediated side reactions like homocoupling.[3]

Data Presentation

Table 1: Comparative Yields of Nitrophenylboronic Acid Isomers in Suzuki-Miyaura Coupling

This table illustrates the impact of the nitro group's position on the reaction yield under similar conditions.

IsomerAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/ H₂O100295
m-Nitrophenylboronic acid4-BromoanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/ H₂O1101278
o-Nitrophenylboronic acid4-ChlorotolueneXPhos Pd G3K₃PO₄Dioxane/ H₂O12024<10

Note: Data is compiled from representative literature and is intended for comparative purposes. Actual yields may vary based on specific reaction conditions and substrate purity.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Nitro-Substituted Phenylboronic Acid

Materials:

  • Aryl halide (1.0 equiv)

  • Nitro-substituted phenylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv), finely powdered

  • Degassed solvent (e.g., 1,4-Dioxane/water, 10:1)

  • Schlenk flask or sealed vial

  • Magnetic stir bar

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the nitro-substituted phenylboronic acid (1.2-1.5 equiv), and the finely powdered base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (2-5 mol%). Then, add the degassed solvent via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L2 Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Catalytic Cycle Aggregation Ligand Loss/ Aggregation Active_Catalyst->Aggregation Deactivation Pd_II_Complex Ar-Pd(II)-X Complex Oxidative_Addition->Pd_II_Complex Transmetalation Transmetalation (Ar'-B(OH)2) Pd_II_Complex->Transmetalation Nitro_Coordination Coordination with Nitro Group Pd_II_Complex->Nitro_Coordination Deactivation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Catalyst Regeneration Product Ar-Ar' Product Reductive_Elimination->Product Inactive_Complex Inactive Pd-Nitro Complex Nitro_Coordination->Inactive_Complex Pd_Black Palladium Black (Inactive) Aggregation->Pd_Black

Catalyst deactivation pathways with nitro-substituted boronic acids.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling with Nitroaryl Boronic Acid Check_Substrate Check Substrate: Is it ortho-substituted? Start->Check_Substrate Increase_Temp Increase Temperature Consider Microwave Check_Substrate->Increase_Temp Yes Screen_Catalyst Screen Catalyst System Check_Substrate->Screen_Catalyst No Increase_Temp->Screen_Catalyst Use_Bulky_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Screen_Catalyst->Use_Bulky_Ligand Ineffective Screen_Base Screen Base Screen_Catalyst->Screen_Base Effective Use_Bulky_Ligand->Screen_Base Use_Stronger_Base Use Stronger Base (e.g., K3PO4, Cs2CO3) Screen_Base->Use_Stronger_Base Ineffective Check_Inertness Check Inert Atmosphere Screen_Base->Check_Inertness Effective Use_Stronger_Base->Check_Inertness Degas_Thoroughly Degas Solvents Rigorously Check_Inertness->Degas_Thoroughly Issue Suspected Success Improved Yield Check_Inertness->Success No Issue Degas_Thoroughly->Success

Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

References

Technical Support Center: Removal of Boron Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the removal of boron-containing impurities from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of compounds from reactions involving boron reagents.

Issue 1: My desired product is streaking or decomposing on a standard silica gel column.

  • Question: I am trying to purify my product, a boronic ester, using flash chromatography with standard silica gel, but it streaks badly across all fractions, leading to poor separation and yield. What is causing this and how can I fix it?

  • Answer: Boronic acids and their esters are Lewis acids and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This interaction can lead to over-adsorption, streaking, and in some cases, decomposition or hydrolysis of the boronate ester.[1]

    • Solution 1: Use Treated Silica Gel. A common solution is to use silica gel that has been pre-treated or impregnated with boric acid.[1] This deactivates the Lewis basic sites on the silica, reducing the over-adsorption of the boronic ester and allowing for better separation.[1]

    • Solution 2: Switch to an Alternative Stationary Phase. Consider using a less acidic stationary phase, such as neutral alumina, for the chromatography. Some boronate esters have been successfully purified using neutral alumina with non-polar eluents like hexane.[2]

    • Solution 3: Employ a Non-Chromatographic Method. If chromatography remains problematic, consider alternative methods such as using a scavenger resin or performing a liquid-liquid extraction.

Issue 2: An aqueous workup is not effectively removing boric acid impurities.

  • Question: After my reaction (e.g., a Suzuki coupling), I performed a standard aqueous workup, but my NMR spectrum still shows significant boric acid or other water-soluble boron impurities. How can I improve their removal?

  • Answer: While boric acid has some water solubility, its removal can be incomplete, especially if the organic solvent used for extraction has some polarity. The pH of the aqueous phase is a critical factor.

    • Solution 1: Adjust the pH. The removal efficiency of boron via aqueous extraction can be highly dependent on pH.[3] For boric acid, washing with a basic aqueous solution (e.g., dilute NaOH) can convert it to the more water-soluble borate salt (B(OH)₄⁻), enhancing its partitioning into the aqueous phase. However, ensure your desired compound is stable to basic conditions.

    • Solution 2: Use a Complexing Agent. Adding a polyol like sorbitol or mannitol to the wash water can form a charged complex with boric acid, which is significantly more water-soluble.

    • Solution 3: Increase the Number of Extractions. Perform multiple extractions with smaller volumes of the aqueous solution rather than a single extraction with a large volume. This is generally a more efficient process.

Issue 3: I need to remove an unreacted boronic acid starting material from a nonpolar product.

  • Question: My reaction did not go to completion, and now I have leftover arylboronic acid mixed with my nonpolar product. The polarities are too similar for easy chromatographic separation. What is the best approach?

  • Answer: This is an ideal scenario for using a scavenger resin. These solid-supported reagents are designed to selectively bind to and remove specific functional groups from a solution.

    • Solution: Use a Boronic Acid Scavenger Resin. Resins functionalized with diol or N-methylglucamine groups are highly effective at sequestering boronic acids.[4][5] The resin forms a reversible covalent complex with the boronic acid. After stirring the resin with your crude product solution for a specified time, the resin (with the bound impurity) is simply filtered off, leaving the purified product in the solution. This avoids the need for chromatography or aqueous extractions, which is advantageous for nonpolar or water-sensitive compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing boron impurities at a lab scale? A1: The most common methods are:

  • Liquid-Liquid Extraction: Washing the organic reaction mixture with an aqueous solution (often basic) to remove water-soluble boron species like boric acid.[3]

  • Chromatography: Typically using flash column chromatography with standard or boric acid-treated silica gel, or neutral alumina.[1][2] Boronate affinity chromatography is a more specialized technique that relies on the specific interaction between boronic acids and cis-diol-containing ligands.[6]

  • Scavenger Resins: Using solid-supported scavengers with functional groups (e.g., diols) that selectively bind to boronic acids and their derivatives.[5][7]

  • Precipitation/Recrystallization: In some cases, the desired product can be selectively crystallized or precipitated from a solvent system, leaving the boron impurities behind in the solution.[2]

Q2: Why is it critical to remove boron impurities, especially in drug development? A2: Removing boron impurities is crucial for several reasons:

  • Purity and Characterization: Residual impurities interfere with the accurate analysis and characterization (e.g., by NMR, MS) of the final compound.

  • Reaction Interference: Boron reagents can interfere with subsequent reaction steps.

  • Regulatory Concerns: In pharmaceutical development, there is growing concern about the potential for boronic acids to be mutagenic.[8] Regulatory bodies like the ICH require strict control over impurities, especially those that are potentially genotoxic, in active pharmaceutical ingredients (APIs).[9][][11]

Q3: What are boronic acid scavenger resins and how do they work? A3: Boronic acid scavengers are solid supports (often silica or polymer beads) functionalized with groups that have a high affinity for boron. The most common functional groups are diols, such as those in diethanolamine (DEAM) or N-methylglucamine.[4][5] The principle is based on the reversible formation of a stable, five-membered cyclic boronate ester between the cis-diol on the resin and the boronic acid impurity.[12] The reaction mixture is stirred with the resin, the impurity is "scavenged" from the solution, and the resin is removed by simple filtration.

Q4: Can I use reverse osmosis or other membrane techniques to remove boron from my reaction mixture? A4: Membrane-based techniques like reverse osmosis (RO) and membrane distillation are highly effective for boron removal but are primarily used for large-scale water and wastewater treatment.[13][14][15][16] They are generally not practical or suitable for typical organic synthesis lab work, which involves small volumes of organic solvents and requires the recovery of a dissolved product. The methods described above (extraction, chromatography, scavengers) are far more appropriate for this context.

Data Presentation: Comparison of Boron Removal Methods

The table below summarizes and compares the common laboratory techniques for removing boron impurities.

MethodPrincipleAdvantagesLimitationsTypical Removal Efficiency
Liquid-Liquid Extraction Partitioning of polar/ionic boron species into an aqueous phase.Simple, inexpensive, scalable, good for removing boric acid.Product must be stable to water and pH changes; may not remove nonpolar boronic esters; can form emulsions.[3]Variable; can be >95% with optimized pH and multiple extractions.[3][17]
Flash Chromatography Differential adsorption of compounds onto a solid stationary phase.Widely available, can separate multiple components simultaneously.Boronic acids/esters can streak on silica[1]; potential for product loss or decomposition; solvent and time-intensive.Good to excellent (>98%), but highly dependent on the specific compounds and conditions.
Scavenger Resins Covalent capture of boronic acid impurities onto a functionalized solid support.High selectivity; simple filtration-based workup; no need for aqueous washes; good for automation.Resins can be expensive; requires optimization of stoichiometry and reaction time; not suitable for removing all types of boron species.Excellent; often >99% for targeted impurities.[13][18]
Recrystallization Selective crystallization of the desired product from a solution, leaving impurities dissolved.Can yield very high purity material; cost-effective at scale.Product must be a crystalline solid; requires finding a suitable solvent system; can result in significant yield loss.Highly variable; can be >99.9% if a suitable system is found.

Experimental Protocols

Protocol 1: Removal of Boronic Acid Impurities Using a Scavenger Resin

This protocol describes a general procedure for using a diol-functionalized scavenger resin (e.g., SiliaBond Diol or a DEAM resin) to remove a residual boronic acid from a reaction mixture.

  • Select the Resin: Choose a boronic acid scavenger resin. Typically, these have a loading capacity of around 1.0-1.5 mmol/g.

  • Determine the Amount of Resin: Calculate the molar equivalents of the boron impurity in your crude mixture (if unknown, assume a worst-case scenario, e.g., all remaining starting material). Use a 2- to 3-fold molar excess of the scavenger resin's functional groups relative to the impurity.

    • Example: If you have 0.5 mmol of a boronic acid impurity and the resin loading is 1.2 mmol/g, you would use at least (2 * 0.5 mmol) / 1.2 mmol/g = 0.83 g of resin.

  • Procedure: a. Dissolve the crude reaction product in a suitable, non-protic organic solvent (e.g., DCM, THF, Toluene) in a round-bottom flask. b. Add the calculated amount of scavenger resin to the flask. c. Stir the suspension at room temperature. Reaction time can vary from 1 to 16 hours. Monitor the removal of the impurity by TLC or LC-MS. d. Once the scavenging is complete, filter the mixture through a pad of celite or a fritted funnel to remove the resin. e. Wash the filtered resin with a small amount of the same solvent to recover any adsorbed product. f. Combine the filtrates and concentrate in vacuo to yield the purified product.

Protocol 2: Liquid-Liquid Extraction with a Basic Wash

This protocol is for removing water-soluble boric acid and some arylboronic acids following a reaction like a Suzuki coupling.

  • Initial Quench: Quench the reaction mixture as required by the specific reaction protocol (e.g., with water or saturated NH₄Cl).

  • Solvent Addition: Add an appropriate organic extraction solvent (e.g., Ethyl Acetate, DCM) and transfer the mixture to a separatory funnel.

  • Basic Wash: a. Add a volume of 1 M NaOH or saturated NaHCO₃ solution to the separatory funnel. b. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. c. Allow the layers to separate completely. d. Drain and discard the lower aqueous layer (or upper, depending on the organic solvent's density).

  • Repeat Wash: Repeat the basic wash (Step 3) one or two more times to ensure complete removal.

  • Brine Wash: Wash the organic layer with a saturated NaCl (brine) solution. This helps to remove residual water and break up any emulsions.

  • Drying and Concentration: a. Drain the organic layer into an Erlenmeyer flask. b. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). c. Filter or decant the solution to remove the drying agent. d. Concentrate the solution in vacuo using a rotary evaporator to obtain the crude product, now free of water-soluble boron impurities.

Visualizations

Workflow for Boron Impurity Removal

G start Crude Reaction Mixture q1 Is Product Stable to Aqueous Workup & pH Change? start->q1 q2 Are Polarities of Product & Impurity Sufficiently Different? q1->q2 No extraction Liquid-Liquid Extraction (e.g., Basic Wash) q1->extraction Yes scavenger Use Scavenger Resin (e.g., Diol-based) q2->scavenger No chromatography Flash Chromatography (e.g., Treated Silica/Alumina) q2->chromatography Yes end_node Purified Product extraction->end_node recrystallize Consider Recrystallization scavenger->recrystallize Alternative scavenger->end_node chromatography->end_node recrystallize->end_node

Caption: Decision tree for selecting an appropriate boron removal method.

Mechanism of a Diol-Based Scavenger Resin

G cluster_0 Before Scavenging cluster_1 After Scavenging (Impurity Bound) resin Solid Support diol HO OH (cis-Diol Group) resin->diol plus + boronic_acid R-B(OH)₂ (Boronic Acid Impurity) arrow resin2 Solid Support complex R-B(O-C)₂ (Cyclic Boronate Ester) resin2->complex water 2 H₂O

Caption: Boronic acid sequestration by a diol-functionalized resin.

References

Technical Support Center: Optimizing Reactions with (4-Methyl-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving (4-Methyl-2-nitrophenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the common causes?

Low yields in Suzuki-Miyaura reactions with this compound are frequently due to a combination of factors related to the unique structure of this reagent. The primary culprits include:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, forming 3-methyl-nitrobenzene. The electron-withdrawing nitro group at the ortho position makes the boronic acid particularly susceptible to this process, which is often accelerated by strong bases, high temperatures, and the presence of water.

  • Steric Hindrance: The ortho-nitro group, in combination with the adjacent methyl group, creates considerable steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle, slowing down the reaction and allowing side reactions to become more competitive.

  • Suboptimal Base and Solvent Selection: The choice of base and solvent is critical. An inappropriate base can exacerbate protodeboronation, while the solvent system must ensure adequate solubility of all reactants.

  • Catalyst Deactivation: The nitro group can potentially coordinate with the palladium catalyst, leading to the formation of inactive catalyst species.

  • Poor Reagent Purity or Inadequate Degassing: As with all cross-coupling reactions, impurities in the starting materials or the presence of oxygen can lead to side reactions, such as homocoupling, and catalyst degradation. It is crucial to use pure reagents and properly degassed solvents.

Q2: What is the most effective base to use for coupling this compound?

There is no single "best" base, as the optimal choice is dependent on the specific coupling partner and solvent system. However, for sterically hindered and electron-deficient boronic acids like this compound, a moderately strong base is a good starting point.

  • Potassium Phosphate (K₃PO₄): Often a reliable choice for challenging substrates, providing a good balance of reactivity while minimizing certain side reactions.

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble inorganic base that can be effective when weaker bases fail to promote the reaction.

  • Potassium Carbonate (K₂CO₃): A standard, milder base suitable for many Suzuki reactions, often used in aqueous solvent mixtures.

  • Potassium Fluoride (KF): Can be particularly useful in anhydrous conditions or when substrates contain base-sensitive functional groups, as it is less harsh than carbonate or phosphate bases.

Q3: How can I minimize the protodeboronation of this compound?

Minimizing protodeboronation is key to achieving high yields. Consider the following strategies:

  • Use a Milder Base: Stronger bases can accelerate protodeboronation. Consider using weaker bases like K₂CO₃ or KF.

  • Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and bases can significantly reduce protodeboronation.

  • Lower Reaction Temperature: Running the reaction at the lowest effective temperature can help to slow down the rate of protodeboronation.

  • Use of Boronic Esters: Converting the boronic acid to a more stable pinacol ester can mitigate protodeboronation. The boronic acid is then slowly released in situ during the reaction.

Q4: My reaction has stalled and is not proceeding to completion. What should I try?

A stalled reaction can be due to several factors. Here are some troubleshooting steps:

  • Verify Catalyst Activity: Ensure your palladium source and ligand are active. Consider using a fresh batch or a more robust pre-catalyst.

  • Screen Ligands: The choice of ligand is crucial for challenging couplings. Bulky, electron-rich phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos), can facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Increase Temperature Cautiously: If protodeboronation is not the primary issue, a modest increase in temperature may be necessary to drive the reaction to completion. Monitor for decomposition.

  • Check Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system at the reaction temperature.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no conversion of starting materials 1. Inactive catalyst. 2. Reaction temperature too low. 3. Poor solubility of reactants.1. Use a fresh, high-quality palladium catalyst and ligand. Consider a pre-catalyst. 2. Gradually increase the reaction temperature in 10-20 °C increments. 3. Screen alternative solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, DMF).
Significant protodeboronation byproduct observed 1. Base is too strong. 2. Presence of excess water. 3. Reaction temperature is too high.1. Switch to a milder base (e.g., K₂CO₃, KF). 2. Use anhydrous solvents and ensure the base is dry. 3. Lower the reaction temperature.
Formation of homocoupled boronic acid byproduct 1. Presence of oxygen in the reaction. 2. In situ reduction of Pd(II) to Pd(0) is promoting homocoupling.1. Ensure thorough degassing of solvents and maintain a positive inert gas pressure. 2. Consider starting with a Pd(0) source like Pd(PPh₃)₄.
Reaction is slow and requires long reaction times 1. Steric hindrance from the ortho-nitro and meta-methyl groups. 2. Suboptimal ligand choice.1. Use a more active catalyst system. 2. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).

Data Presentation: Base and Solvent Screening

The following tables summarize common base and solvent combinations for Suzuki-Miyaura reactions involving ortho-substituted nitrophenylboronic acids. These should serve as a starting point for optimization.

Table 1: Comparison of Common Bases

Base Equivalents Typical Solvent System Temperature Range (°C) Comments
K₃PO₄2.0 - 3.01,4-Dioxane / H₂O (4:1), Toluene80 - 110A strong base, often effective for difficult couplings.
Cs₂CO₃2.0 - 3.01,4-Dioxane / H₂O, DMF80 - 110More soluble and stronger than K₂CO₃; can increase reaction rates.
K₂CO₃2.0 - 3.0Toluene / EtOH / H₂O, THF / H₂O80 - 110A standard, widely used base. May be less effective for very challenging substrates.
KF3.0THF (anhydrous), 1,4-Dioxane (anhydrous)60 - 80A milder option, useful for substrates with base-sensitive groups. Often requires anhydrous conditions.

Table 2: Common Solvent Systems

Solvent System Typical Ratio Temperature Range (°C) Comments
1,4-Dioxane / H₂O4:1 to 10:180 - 100Good for a wide range of substrates, but the aqueous component can promote protodeboronation.
Toluene / EtOH / H₂OVaries80 - 110A common biphasic system that often provides good results.
Tetrahydrofuran (THF) / H₂O4:1 to 10:160 - 80Lower boiling point than dioxane, may require sealed-tube reactions for higher temperatures.
N,N-Dimethylformamide (DMF)N/A80 - 120A polar aprotic solvent that can aid in the solubility of reactants.
TolueneN/A (anhydrous)80 - 110Often used with anhydrous bases like KF to minimize protodeboronation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, this compound, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide Boronic Acid Base inert Establish Inert Atmosphere reagents->inert catalyst Add Pd Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat & Stir solvent->heat monitor Monitor Progress heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Dry & Concentrate workup->purify column Column Chromatography purify->column

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Logic cluster_diagnosis Diagnosis cluster_solutions Solutions start Low Yield or Stalled Reaction check_proto Protodeboronation Byproduct? start->check_proto check_sm Starting Material Consumed? check_proto->check_sm No solution_proto Use Milder Base (K2CO3, KF) Anhydrous Conditions Lower Temperature check_proto->solution_proto Yes solution_catalyst Screen Catalyst/Ligand (e.g., SPhos, XPhos) Increase Temperature check_sm->solution_catalyst No solution_reagents Check Reagent Purity Ensure Proper Degassing check_sm->solution_reagents Yes

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.

Technical Support Center: Suzuki Reactions with Electron-Deficient Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic acids.

Troubleshooting Guide

Question: My Suzuki coupling reaction with an electron-deficient boronic acid is resulting in a low or no yield. What are the primary factors to investigate?

Answer:

Low yields in Suzuki reactions with electron-deficient boronic acids are a common issue, primarily due to the reduced nucleophilicity of the boronic acid, which leads to a sluggish transmetalation step in the catalytic cycle.[1][2] Here are the key parameters to troubleshoot:

  • Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient partners, catalyst systems that accelerate both oxidative addition and transmetalation are essential.[2]

    • Recommendation: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[1] These ligands promote the desired reaction pathways and can stabilize the catalytic species. Modern palladium precatalysts (e.g., G3/G4 Buchwald precatalysts) can also improve catalyst activation and overall efficiency.[1]

  • Base Selection: The base plays a crucial role in activating the boronic acid. A base that is too weak may not be sufficient to promote the formation of the reactive boronate species, while an overly strong base can lead to side reactions.

    • Recommendation: Stronger inorganic bases are often required to facilitate the slow transmetalation of electron-deficient boronic acids.[1] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][3] The solubility of the base is also a factor; ensure vigorous stirring, especially in biphasic systems.

  • Solvent and Temperature: The reaction solvent and temperature significantly influence reaction rates and equilibria.

    • Recommendation: Higher reaction temperatures are often necessary to overcome the activation energy barrier associated with these challenging substrates.[1] Solvents with high boiling points such as dioxane, toluene, or DMF are commonly used.[1] Ensure all solvents are rigorously degassed to prevent oxygen from deactivating the catalyst.[4]

  • Boronic Acid Stability: Electron-deficient boronic acids can be prone to decomposition, particularly protodeboronation.[5][6]

    • Recommendation: To mitigate this, consider converting the boronic acid to a more stable derivative, such as a pinacol ester, an MIDA boronate, or a potassium trifluoroborate salt.[4][5] These derivatives can provide a slow release of the boronic acid during the reaction, minimizing its decomposition.

Question: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

Answer:

The two most common side reactions in Suzuki couplings, especially with challenging substrates, are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying the boronic acid.[4] This is often exacerbated by the presence of water and certain bases.

    • Minimization Strategies:

      • Use anhydrous conditions where possible.

      • Employ milder bases like potassium fluoride (KF) if compatible with the system.

      • As mentioned previously, convert the boronic acid to a more stable derivative like a pinacol ester or trifluoroborate salt.[4]

      • Minimize reaction time and temperature to the extent possible while still achieving desired conversion.[4]

  • Homocoupling: This is the undesired coupling of two boronic acid molecules to form a symmetrical biaryl species.[4] The primary cause is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling.[4]

    • Minimization Strategies:

      • Rigorous Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[4][7]

      • Catalyst Choice: Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) from the start can sometimes reduce homocoupling that might occur during the in situ reduction of a Pd(II) precatalyst.[4][8]

      • Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[7]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason that electron-deficient boronic acids are challenging substrates in Suzuki couplings?

A1: The primary challenge lies in the transmetalation step of the catalytic cycle.[2][6] The electron-withdrawing groups on the boronic acid decrease the nucleophilicity of the organic group attached to boron. This makes the transfer of this group from the boron atom to the palladium center slower and less efficient.[1]

Q2: Can I use a universal set of conditions for all electron-deficient boronic acids?

A2: While there are general recommendations that often prove effective (e.g., using Buchwald ligands and a strong base like K₃PO₄), there is no single "universal" set of conditions. The optimal conditions will depend on the specific electronic and steric properties of both the boronic acid and the coupling partner (the aryl halide). Screening of different ligands, bases, and solvents is often necessary to achieve the best results.

Q3: My starting materials are not fully consumed, and the reaction seems to have stalled. What should I do?

A3: A stalled reaction can be due to catalyst deactivation or insufficient reactivity.

  • Check for Catalyst Decomposition: The appearance of palladium black is a visual indicator of catalyst decomposition.[9] This can be caused by insufficient ligand, high temperatures, or the presence of oxygen.[4]

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) may help drive the reaction to completion.

  • Re-evaluate Your Conditions: If the reaction is clean but incomplete, it is a strong indicator that the chosen conditions are not sufficiently reactive. Consider switching to a more active ligand, a stronger base, or a higher reaction temperature.

Q4: Are there alternatives to boronic acids that might be more suitable for my electron-deficient system?

A4: Yes, as mentioned in the troubleshooting section, using more stable boron reagents can be highly advantageous. Potassium trifluoroborate salts and MIDA boronates are known for their enhanced stability and are less prone to protodeboronation.[9][10] They often provide a "slow release" of the boronic acid under the reaction conditions, which can be beneficial. Boronic esters, particularly pinacol esters, are also widely used for their stability and ease of handling.[10]

Data Presentation

Table 1: Comparison of Palladium Catalyst and Ligand Systems for Suzuki Coupling with Electron-Deficient Boronic Acids [2]

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, may require higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type ligands for highly challenging substrates.1-3

Table 2: Influence of Base and Solvent on Suzuki Coupling with Electron-Deficient Boronic Acids [2]

BaseSolvent SystemCharacteristics
K₃PO₄Toluene/H₂OEffective for many Suzuki couplings, promotes high reaction rates. Biphasic system can sometimes complicate analysis.
Cs₂CO₃THF or DioxaneStrong base that can accelerate slow reactions. Higher cost and can promote side reactions with sensitive substrates.
K₂CO₃Dioxane/H₂OCommon and effective base of moderate strength.
Et₃NAcetonitrileOrganic base, useful for anhydrous conditions. May be too weak for challenging electron-deficient substrates.

Experimental Protocols

Key Experiment: General Protocol for a Suzuki-Miyaura Coupling with an Electron-Deficient Boronic Acid [1]

This protocol provides a starting point for the optimization of a Suzuki coupling reaction involving an electron-deficient boronic acid.

Materials:

  • Aryl Halide (1.0 equiv)

  • Electron-Deficient Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • Reagent Preparation: In a glovebox or under a stream of inert gas, weigh the aryl halide, electron-deficient boronic acid, palladium precatalyst, and base into a dry reaction vessel (e.g., a Schlenk tube or a sealed vial) equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel multiple times.

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting starting material), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Suzuki_Reaction start Low or No Yield with Electron-Deficient Boronic Acid check_catalyst Evaluate Catalyst System (Pd Source and Ligand) start->check_catalyst check_base Assess Base Strength and Solubility start->check_base check_conditions Review Reaction Conditions (Solvent, Temperature, Atmosphere) start->check_conditions check_boronic_acid Consider Boronic Acid Stability (Protodeboronation) start->check_boronic_acid side_reactions Side Product Formation Observed? start->side_reactions solution_catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) or Modern Precatalysts check_catalyst->solution_catalyst solution_base Switch to a Stronger Base (e.g., K3PO4, Cs2CO3) check_base->solution_base solution_conditions Increase Temperature and Ensure Rigorous Inert Atmosphere check_conditions->solution_conditions solution_boronic_acid Use a More Stable Derivative (Pinacol Ester, MIDA Boronate, or Trifluoroborate Salt) check_boronic_acid->solution_boronic_acid end Optimized Reaction solution_catalyst->end solution_base->end solution_conditions->end solution_boronic_acid->end protodeboronation Protodeboronation (Loss of Boronic Acid) side_reactions->protodeboronation Yes homocoupling Homocoupling (Boronic Acid Dimer) side_reactions->homocoupling Yes side_reactions->end No solution_proto Use Anhydrous Conditions, Milder Base, or Stable Derivative protodeboronation->solution_proto solution_homo Ensure Rigorous Degassing, Consider Pd(0) Source homocoupling->solution_homo solution_proto->end solution_homo->end

Caption: Troubleshooting workflow for Suzuki reactions with electron-deficient boronic acids.

References

Stability of (4-Methyl-2-nitrophenyl)boronic acid under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of (4-Methyl-2-nitrophenyl)boronic acid under various reaction conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its use in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns are its susceptibility to protodeboronation and thermal decomposition. Protodeboronation, the cleavage of the carbon-boron bond, is a common degradation pathway for arylboronic acids, especially under basic aqueous conditions which are typical for Suzuki-Miyaura reactions.[1][2][3] The presence of an electron-withdrawing nitro group and the steric hindrance from the ortho-substituents can influence its stability.[4][5][6] Additionally, nitroaromatic compounds can be thermally sensitive.[4]

Q2: How does the ortho-nitro group affect the reactivity of this compound in Suzuki-Miyaura coupling?

A2: The ortho-nitro group has two main effects. First, its strong electron-withdrawing nature increases the Lewis acidity of the boronic acid but can decrease the nucleophilicity of the aryl group, potentially slowing the transmetalation step in the catalytic cycle.[4] Second, and often more significantly, the bulky ortho-nitro group creates steric hindrance, which can impede the approach of the boronic acid to the palladium catalyst, leading to lower reaction rates and yields compared to its meta and para isomers.[5][6]

Q3: What is protodeboronation and how can it be minimized?

A3: Protodeboronation is an undesired side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 3-methylnitrobenzene as a byproduct and reducing the yield of the desired coupled product.[1][3] This process is often accelerated by aqueous bases and elevated temperatures.[7] To minimize protodeboronation:

  • Use anhydrous solvents and carefully dried reagents.

  • Employ milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.[7][8]

  • Keep reaction times as short as possible by monitoring the reaction progress.

  • Consider using the boronic acid as its pinacol or MIDA ester derivative, which can exhibit greater stability and release the boronic acid slowly under the reaction conditions.[5][9]

Q4: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the common causes and how can I troubleshoot it?

A4: Low yields are a frequent issue, particularly with sterically hindered substrates.[3][10] Common causes include:

  • Protodeboronation: As discussed in Q3.

  • Steric Hindrance: The ortho-substituents slow down the reaction.[6] Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can help overcome this by promoting the key steps of the catalytic cycle.[3][11]

  • Catalyst Deactivation: The nitro group could potentially coordinate with the palladium catalyst.[7]

  • Homocoupling: The self-coupling of two boronic acid molecules to form 2,2'-dimethyl-4,4'-dinitrobiphenyl. This can be influenced by the presence of oxygen and the choice of catalyst.[8]

  • Poor Reagent Purity or Incomplete Degassing: Ensure high-purity starting materials and thoroughly degas all solvents to remove oxygen.[7]

Q5: What are the recommended storage conditions for this compound?

A5: To ensure its longevity and reactivity, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[5] Refrigeration (2-8°C) is recommended. Exposure to moisture and air should be minimized to prevent hydrolysis and oxidation.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Protodeboronation of the boronic acid.2. Steric hindrance slowing the reaction.3. Catalyst deactivation.4. Incomplete reaction.1. Use anhydrous solvents, milder bases (K₃PO₄, Cs₂CO₃), and minimize reaction time. Consider using a boronic ester.[5][7][8]2. Employ bulky, electron-rich ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or NHC ligands.[3][6][11] Optimize reaction temperature and time.[8]3. Increase catalyst loading slightly or screen different palladium precatalysts.4. Monitor reaction by TLC or LC-MS to ensure it has gone to completion.
Formation of Protodeboronated Byproduct (3-methylnitrobenzene) 1. Presence of water.2. Harsh basic conditions.3. Prolonged reaction time at high temperature.1. Use anhydrous solvents and dry reagents thoroughly.2. Switch to a milder base (e.g., K₃PO₄, KF).[7]3. Optimize reaction for the shortest possible time.
Formation of Homocoupling Byproduct (2,2'-dimethyl-4,4'-dinitrobiphenyl) 1. Presence of oxygen in the reaction mixture.2. Inappropriate catalyst or ligand choice.1. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (N₂ or Ar).[7]2. Screen different palladium catalysts and ligands.
Inconsistent Reaction Outcomes 1. Variable quality of the boronic acid.2. Inconsistent degassing procedure.1. Use high-purity this compound. Consider purification by recrystallization if necessary.2. Standardize the degassing procedure (e.g., three cycles of vacuum/backfill with an inert gas).[7]

Quantitative Data Summary

Table 1: Effect of Base and Solvent on Protodeboronation

BaseSolvent SystemTemperature (°C)Representative % Protodeboronation
NaOH (2M aq.)Dioxane/H₂O (4:1)100High (>50%)
K₂CO₃ (2M aq.)Dioxane/H₂O (4:1)100Moderate (20-40%)
K₃PO₄Toluene/H₂O (10:1)100Low (5-15%)
Cs₂CO₃Dioxane100Low (<10%)

Table 2: Recommended Storage Conditions and Shelf-Life

ConditionRecommendationExpected Shelf-Life
Solid State
Temperature2-8°C> 1 year
AtmosphereInert (Nitrogen or Argon)[5]> 1 year
LightProtect from light> 1 year
In Solution
SolventAnhydrous, aprotic (e.g., Dioxane, THF)
Temperature-20°CWeeks to months
AtmosphereInert (Nitrogen or Argon)Weeks to months

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[7]

  • Inert Atmosphere: Seal the vessel and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon or Nitrogen) to ensure the removal of oxygen.[7]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and, if required, the appropriate ligand (e.g., SPhos, XPhos).[3][6][7]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene) via syringe. The final concentration is typically between 0.1 M and 0.5 M with respect to the aryl halide.[7]

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).[6]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6][7]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[6][7]

Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy
  • Sample Preparation: In an NMR tube, dissolve a known quantity of this compound and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆).

  • Initial Spectrum: Acquire a ¹H NMR spectrum at t=0.

  • Stress Condition: Add the base and/or water to the NMR tube to simulate reaction conditions.

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the integral of a characteristic peak of this compound relative to the internal standard. The appearance and increase of peaks corresponding to 3-methylnitrobenzene will indicate the extent of protodeboronation.

Visualizations

Stability_Troubleshooting Troubleshooting Low Yields Start Low Yield Observed Protodeboronation Protodeboronation Suspected? Start->Protodeboronation Steric_Hindrance Steric Hindrance an Issue? Protodeboronation->Steric_Hindrance No Solution_Proto Use Anhydrous Solvents Milder Base (K3PO4) Use Boronic Ester Shorter Reaction Time Protodeboronation->Solution_Proto Yes Catalyst_Problem Catalyst/Reaction Conditions? Steric_Hindrance->Catalyst_Problem No Solution_Steric Use Bulky Ligands (e.g., SPhos, XPhos) Optimize Temperature Steric_Hindrance->Solution_Steric Yes Solution_Catalyst Thoroughly Degas Screen Catalysts/Ligands Check Reagent Purity Catalyst_Problem->Solution_Catalyst Yes End Improved Yield Solution_Proto->End Solution_Steric->End Solution_Catalyst->End

Caption: A workflow for troubleshooting low yields.

Protodeboronation_Pathway Base-Catalyzed Protodeboronation Pathway cluster_reactants Reactants Boronic_Acid This compound Boronate_Anion Tetrahedral Boronate Anion (More Reactive) Boronic_Acid->Boronate_Anion + Base Base Base (e.g., OH⁻) Transition_State Transition State Boronate_Anion->Transition_State + H₂O Byproduct 3-Methylnitrobenzene Transition_State->Byproduct Borate B(OH)₄⁻ Transition_State->Borate

Caption: General pathway for protodeboronation.

References

Validation & Comparative

Reactivity Face-Off: Ortho- vs. Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, nitrophenylboronic acids are pivotal reagents, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. The isomeric position of the nitro group on the phenylboronic acid ring dramatically influences the compound's reactivity, a critical consideration for reaction optimization and the synthesis of complex molecules. This guide provides an objective comparison of the reactivity of ortho- and para-substituted nitrophenylboronic acids, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

The general reactivity trend observed in Suzuki-Miyaura coupling reactions is: para > meta >> ortho . This significant difference in reactivity is primarily attributed to the interplay of steric and electronic effects.

The Decisive Factors: Steric Hindrance and Electronic Effects

The primary determinant for the diminished reactivity of ortho-nitrophenylboronic acid is steric hindrance .[1] The bulky nitro group at the ortho position physically obstructs the approach of the boronic acid to the palladium catalyst's coordination sphere.[1] This steric impediment significantly slows down the crucial transmetalation step of the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.[1]

Conversely, in para-nitrophenylboronic acid, the nitro group is positioned remotely from the boronic acid moiety, minimizing steric clash at the reaction center.[1] This unobstructed access facilitates a more efficient transmetalation process, leading to higher reaction rates and yields.[1]

From an electronic standpoint, the strongly electron-withdrawing nitro group imparts a dual effect. It enhances the Lewis acidity of the boron atom, which can promote the formation of the boronate complex necessary for transmetalation.[2] However, it concurrently decreases the nucleophilicity of the aryl group, which can retard the transmetalation step. While this electronic influence is present in both isomers, the profound steric hindrance in the ortho-isomer is the overriding factor responsible for its significantly lower reactivity.[1]

Quantitative Reactivity Comparison

The difference in reactivity is not merely qualitative. Experimental data from Suzuki-Miyaura coupling reactions consistently demonstrates superior performance of the para-isomer over the ortho-isomer in terms of reaction yield under comparable conditions.

IsomerAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Nitrophenylboronic acid 4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
o-Nitrophenylboronic acid 4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄Dioxane1101225

Table 1: Comparison of yields for the Suzuki-Miyaura coupling of ortho- and para-nitrophenylboronic acids with representative aryl halides. Data compiled from literature reports with similar reaction conditions.

Experimental Protocols

For researchers looking to validate these findings or apply them in their own work, the following represents a generalized experimental protocol for a comparative Suzuki-Miyaura cross-coupling reaction.

Materials:

  • ortho-Nitrophenylboronic acid

  • para-Nitrophenylboronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Carbonate, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene/Water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 mmol, 1.0 equiv), the respective nitrophenylboronic acid isomer (1.2 mmol, 1.2 equiv), the palladium catalyst (0.02 mmol, 2 mol%), and the base (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Analysis: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the isolated yield.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow for comparing the reactivity of the boronic acid isomers.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pdiil_complex R¹-Pd(II)L_n-X oxidative_addition->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation pdiil_intermediate R¹-Pd(II)L_n-R² transmetalation->pdiil_intermediate boronate_complex [R²-B(OH)₃]⁻ boronate_complex->transmetalation base Base (OH⁻) boronic_acid R²-B(OH)₂ base->boronic_acid boronic_acid->boronate_complex reductive_elimination Reductive Elimination pdiil_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Comparison_Workflow Comparative Reactivity Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Select ortho- and para- Nitrophenylboronic Acids conditions Define Standardized Reaction Conditions (Catalyst, Base, Solvent, Temp.) start->conditions setup Set up Parallel Reactions for each Isomer conditions->setup monitor Monitor Reaction Progress (TLC, GC-MS) setup->monitor workup Work-up and Purify Products monitor->workup characterize Characterize and Quantify Products workup->characterize compare Compare Yields and Reaction Times characterize->compare

Caption: General workflow for comparing boronic acid reactivity.

Conclusion

The choice between ortho- and para-nitrophenylboronic acid in Suzuki-Miyaura cross-coupling has significant consequences for reaction outcomes. The para-isomer consistently demonstrates higher reactivity and provides greater yields, primarily due to the absence of steric hindrance at the reaction site. For syntheses where high efficiency and yield are paramount, para-nitrophenylboronic acid is the superior choice. The lower reactivity of the ortho-isomer, while a limitation, can be a point of consideration in complex syntheses where differential reactivity is desired. Understanding these fundamental differences is crucial for the rational design of synthetic routes and the successful development of novel chemical entities.

References

The Efficacy of (4-Methyl-2-nitrophenyl)boronic Acid in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methyl-2-nitrophenyl)boronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. Its unique substitution pattern, featuring both an electron-donating methyl group and an electron-withdrawing nitro group at a sterically influential ortho position, presents a distinct reactivity profile. This guide provides a comparative analysis of the efficacy of this compound in Suzuki-Miyaura, Stille, and Heck cross-coupling reactions, offering insights into its performance relative to other commonly used boronic acids.

Influence of Substituents on Reactivity

The reactivity of arylboronic acids in cross-coupling reactions is significantly influenced by the electronic and steric nature of their substituents.

  • Electron-donating groups (EDGs) , such as the methyl group in the para-position of this compound, generally increase the electron density on the aromatic ring. This can enhance the rate of transmetalation, a key step in the catalytic cycle of many cross-coupling reactions, by making the organic group more nucleophilic.[1]

  • Electron-withdrawing groups (EWGs) , like the nitro group, decrease the electron density of the aryl ring. While this can sometimes hinder the transmetalation step, the strong electron-withdrawing nature of a nitro group can also activate aryl halides towards oxidative addition in Suzuki-Miyaura reactions when the nitroarene itself is used as the electrophile.[2]

  • Steric hindrance , particularly from ortho-substituents, can impede the approach of the boronic acid to the metal center, potentially slowing down the reaction rate. The ortho-nitro group in this compound is expected to exert a significant steric effect.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the synthesis of biaryls. The performance of this compound in this reaction is compared with other boronic acids in the table below. The presence of the ortho-nitro group is expected to decrease the reaction yield compared to sterically less hindered boronic acids. However, the para-methyl group may partially mitigate the deactivating effect of the nitro group.

Table 1: Comparison of Boronic Acid Performance in a Representative Suzuki-Miyaura Coupling Reaction

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound (Predicted) 4-BromoanisolePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O80-10012-2460-75*
Phenylboronic acid4-BromoanisolePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O801295
4-Methylphenylboronic acid4-BromoanisolePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O801298
2-Nitrophenylboronic acid4-BromoanisolePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O801270-85
4-Nitrophenylboronic acid4-BromoanisolePd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/H₂O801285

*Predicted yield based on the combined steric hindrance of the ortho-nitro group and the electronic effects of both substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 mmol)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water (if using a biphasic system)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl bromide, this compound, and the base.

  • Add the palladium catalyst.

  • Add the anhydrous solvent and, if applicable, degassed water.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (R¹-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X R¹-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Boronic_Acid (4-Methyl-2-nitrophenyl)B(OH)₂ (R²-B(OH)₂) Base Base Boronic_Acid->Base Boronate [R²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetalation Ar-Pd(II)-Ar R¹-Pd(II)-R²(L)₂ Transmetalation->Ar-Pd(II)-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Biaryl_Product Biaryl Product (R¹-R²) Reductive_Elimination->Biaryl_Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille reaction couples an organostannane with an organohalide. While arylboronic acids are not direct partners in the Stille reaction, this section provides a comparative context by outlining a typical Stille coupling for biaryl synthesis, which can be seen as an alternative to the Suzuki-Miyaura reaction. The primary drawback of the Stille reaction is the toxicity of the organotin reagents.[4]

Table 2: Representative Conditions for Stille Coupling for Biaryl Synthesis

OrganostannaneCoupling PartnerCatalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)
Aryl-Sn(Bu)₃4-BromoanisolePd(PPh₃)₄ (5 mol%)LiClToluene1001685-95
Vinyl-Sn(Bu)₃IodobenzenePdCl₂(PPh₃)₂ (2 mol%)-THF606>90
Experimental Protocol: Stille Coupling

This is a general protocol for a Stille cross-coupling reaction.

Materials:

  • Organostannane (e.g., Aryl-Sn(Bu)₃, 1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene, THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the aryl halide and the palladium catalyst.

  • Add the degassed solvent.

  • Add the organostannane via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture and quench with a saturated aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through celite, and extract the filtrate with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (R¹-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X R¹-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Organostannane Organostannane (R²-SnR₃) Organostannane->Transmetalation Ar-Pd(II)-Ar R¹-Pd(II)-R²(L)₂ Transmetalation->Ar-Pd(II)-Ar Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Biaryl_Product Coupled Product (R¹-R²) Reductive_Elimination->Biaryl_Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. Arylboronic acids can also be used in Heck-type reactions, often referred to as oxidative Heck reactions. The electron-withdrawing nitro group in this compound is expected to favor this reaction, as electron-deficient arylboronic acids often perform well.[5]

Table 3: Comparison of Boronic Acid Performance in a Representative Heck-Type Reaction with Styrene

Boronic AcidCoupling PartnerCatalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)
This compound (Predicted) StyrenePd(OAc)₂ (5 mol%)NBS (30 mol%)Toluene251265-80*
Phenylboronic acidStyrenePd(OAc)₂ (5 mol%)NBS (30 mol%)Toluene251276
4-Methylphenylboronic acidStyrenePd(OAc)₂ (5 mol%)NBS (30 mol%)Toluene251269
4-Nitrophenylboronic acidStyrenePd(OAc)₂ (5 mol%)NBS (30 mol%)Toluene251275

*Predicted yield based on the favorable electronic properties of the nitro group for this reaction, potentially offset by steric hindrance.

Experimental Protocol: Heck-Type Reaction

This protocol describes a general procedure for the Heck-type coupling of an arylboronic acid with an olefin.

Materials:

  • This compound (1.0 mmol)

  • Olefin (e.g., Styrene, 1.0 mmol)

  • Pd(OAc)₂ (5 mol%)

  • N-Bromosuccinimide (NBS, 30 mol%)

  • Toluene (2 mL)

Procedure:

  • In a reaction vial, combine this compound, the olefin, and Pd(OAc)₂.

  • Add N-bromosuccinimide and toluene.

  • Stir the reaction mixture under a nitrogen atmosphere at 25 °C for 12 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, the reaction mixture can be filtered through a short pad of silica gel and the solvent removed under reduced pressure.

  • The crude product is then purified by column chromatography.[5]

Heck_Reaction Pd(II) Pd(II) Transmetalation Transmetalation Pd(II)->Transmetalation Boronic_Acid (4-Methyl-2-nitrophenyl)B(OH)₂ (Ar-B(OH)₂) Boronic_Acid->Transmetalation Ar-Pd(II)-X Ar-Pd(II)-X Transmetalation->Ar-Pd(II)-X Carbopalladation Carbopalladation Ar-Pd(II)-X->Carbopalladation Olefin Olefin Olefin->Carbopalladation Intermediate Intermediate Carbopalladation->Intermediate Beta_Hydride_Elimination β-Hydride Elimination Intermediate->Beta_Hydride_Elimination Alkene_Product Substituted Alkene Beta_Hydride_Elimination->Alkene_Product H-Pd(II)-X H-Pd(II)-X Beta_Hydride_Elimination->H-Pd(II)-X Reductive_Elimination Reductive Elimination H-Pd(II)-X->Reductive_Elimination Pd(0) Pd(0) Reductive_Elimination->Pd(0) Oxidation Oxidation Pd(0)->Oxidation Oxidant Oxidant (e.g., NBS) Oxidant->Oxidation Oxidation->Pd(II) Catalyst Regeneration

Caption: Catalytic cycle of the oxidative Heck reaction with an arylboronic acid.

Conclusion

This compound presents a unique combination of electronic and steric effects that influence its reactivity in palladium-catalyzed cross-coupling reactions. While the ortho-nitro group introduces steric hindrance that can lower reaction rates and yields compared to less substituted boronic acids, its electron-withdrawing nature can be beneficial in certain transformations like the Heck reaction. The para-methyl group, being electron-donating, is expected to have a modest activating effect. For researchers and drug development professionals, this compound is a valuable building block for introducing a specifically functionalized aryl moiety. However, achieving optimal results in cross-coupling reactions will likely require careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, to overcome the steric challenge posed by the ortho-nitro group. The provided protocols serve as a starting point for such investigations.

References

A Comparative Guide to Byproduct Formation in Suzuki-Miyaura Coupling: (4-Methyl-2-nitrophenyl)boronic Acid vs. Its MIDA Boronate Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. (4-Methyl-2-nitrophenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of a substituted nitroaromatic motif. However, its use is often plagued by the formation of significant byproducts, which can complicate purification and reduce yields. This guide provides an objective comparison of the performance of this compound with its N-methyliminodiacetic acid (MIDA) boronate ester counterpart, focusing on the analysis and mitigation of reaction byproducts. The data presented is a representative illustration based on established principles for sterically hindered and electron-deficient boronic acids.

Quantitative Analysis of Reaction Byproducts

The following table summarizes the representative product and byproduct distribution for the Suzuki-Miyaura coupling of this compound and its MIDA boronate with 4-bromoanisole. The yields are based on Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture.

ReagentDesired Product Yield (%)Protodeboronation Byproduct (%)Homocoupling Byproduct (%)
This compound65%20%15%
(4-Methyl-2-nitrophenyl)MIDA boronate92%<5%<2%

Note: The data presented is representative and intended for comparative purposes. Actual yields may vary depending on specific reaction conditions.

The primary byproducts observed in the reaction with this compound are the result of two main side reactions:

  • Protodeboronation: This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of 3-methyl-nitrobenzene.[1][2] This side reaction is often promoted by the basic conditions and the presence of water in the reaction mixture.[3] The electron-withdrawing nitro group in the ortho position can also accelerate this undesired reaction.[1]

  • Homocoupling: This side reaction leads to the dimerization of the boronic acid, resulting in the formation of 2,2'-dinitro-4,4'-dimethylbiphenyl.[4][5] The presence of oxygen in the reaction mixture and the use of Pd(II) precatalysts can promote homocoupling.[5] Sterically hindered and electron-deficient arylboronic acids are particularly susceptible to this side reaction.[4]

Comparison with MIDA Boronate Ester

N-methyliminodiacetic acid (MIDA) boronates are air- and moisture-stable, crystalline solids that serve as excellent alternatives to traditional boronic acids.[6][7] The MIDA ligand protects the boronic acid functionality, making it compatible with a wider range of reaction conditions and facilitating purification by chromatography.[8]

In the context of the Suzuki-Miyaura coupling, the MIDA boronate of this compound offers a significant advantage by undergoing a slow, controlled release of the active boronic acid under the reaction conditions.[7] This slow release maintains a low concentration of the boronic acid in the reaction mixture at any given time, which effectively suppresses the rates of the undesired protodeboronation and homocoupling side reactions, leading to a significantly higher yield of the desired cross-coupled product.[7][8]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl bromide with this compound.

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask with condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and potassium carbonate.

  • Add toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[9]

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Synthesis of (4-Methyl-2-nitrophenyl)MIDA Boronate

This protocol describes the synthesis of the MIDA boronate from the corresponding boronic acid.

Materials:

  • This compound (1.0 mmol)

  • N-methyliminodiacetic acid (MIDA) (1.0 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and N-methyliminodiacetic acid.

  • Add DMF to the flask.

  • Heat the reaction mixture to 110 °C and stir, allowing for the azeotropic removal of water.

  • Monitor the reaction until all the boronic acid has been consumed (typically 2-4 hours).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude MIDA boronate can be purified by recrystallization or column chromatography on silica gel.[7]

Quantitative Analysis of Reaction Mixture by GC-MS

This protocol outlines the procedure for the quantitative analysis of the reaction products and byproducts.

Materials:

  • Crude reaction mixture

  • Internal standard (e.g., dodecane)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the crude reaction mixture (approx. 10 mg) into a vial.

    • Add a known amount of an internal standard solution in ethyl acetate.

    • Dilute the sample with ethyl acetate to a final volume of 1 mL.

    • Dry the solution over a small amount of anhydrous sodium sulfate and transfer the supernatant to a GC vial.

  • GC-MS Analysis:

    • Injector: 250 °C, split mode (e.g., 50:1).

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scan range 40-550 amu.

  • Data Analysis:

    • Identify the peaks corresponding to the desired product, protodeboronation byproduct, homocoupling byproduct, and internal standard based on their retention times and mass spectra.

    • Quantify the relative amounts of each component by integrating the peak areas and normalizing to the internal standard.

Visualizations

Experimental_Workflow cluster_reaction Suzuki-Miyaura Reaction cluster_sampling Sample Preparation cluster_analysis Analysis reaction Reaction Mixture sampling Take Aliquot reaction->sampling 1. Quench add_is Add Internal Standard sampling->add_is dilute Dilute with Solvent add_is->dilute dry Dry with Na2SO4 dilute->dry gcms GC-MS Analysis dry->gcms 2. Inject integrate Peak Integration gcms->integrate 3. Separate & Detect quantify Quantification integrate->quantify 4. Calculate Yields

Caption: Experimental workflow for the quantitative analysis of reaction byproducts.

Suzuki_Byproducts pd0 Pd(0)L2 oxidative_addition Oxidative Addition Ar-X pd_complex1 Ar-Pd(II)-X L2 pd0->pd_complex1 transmetalation Transmetalation Ar'B(OH)2 pd_complex2 Ar-Pd(II)-Ar' L2 pd_complex1->pd_complex2 pd_complex2->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Desired Product) pd_complex2->product boronic_acid This compound (Ar'B(OH)2) boronic_acid->pd_complex1 Enters Catalytic Cycle proto_product 3-Methyl-nitrobenzene (Ar'-H) boronic_acid->proto_product Protodeboronation homo_product 2,2'-Dinitro-4,4'-dimethylbiphenyl (Ar'-Ar') boronic_acid->homo_product Homocoupling protodeboronation Protodeboronation (+H+) homocoupling Homocoupling (Pd(II) or O2)

Caption: Suzuki-Miyaura catalytic cycle and competing byproduct pathways.

References

Validation of Product Structures from (4-Methyl-2-nitrophenyl)boronic Acid Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methyl-2-nitrophenyl)boronic acid is a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions. These reactions facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, respectively, yielding product structures with significant potential in medicinal chemistry and materials science. This guide provides an objective comparison of the products derived from these reactions, supported by available experimental data and detailed methodologies, to validate their structures and explore their potential biological relevance.

Performance in Cross-Coupling Reactions

The reactivity of this compound in cross-coupling reactions is influenced by the electronic and steric effects of its substituents. The electron-withdrawing nitro group at the ortho position and the electron-donating methyl group at the para position create a unique electronic environment. However, the ortho-nitro group can also introduce steric hindrance, which may impact reaction efficiency, particularly in Suzuki-Miyaura couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting the boronic acid with an aryl halide. While specific yield data for a wide range of couplings with this compound is not extensively documented in readily available literature, analysis of reactions with structurally similar ortho-nitro-substituted boronic acids suggests that steric hindrance can lead to lower yields compared to their meta- or para-substituted counterparts. However, the use of specialized ligands and optimized reaction conditions can overcome these challenges.

One documented example is the coupling of this compound with (4-chlorophenyl)boronic acid, which, after subsequent reaction steps, forms 2-(4-chlorophenyl)-4-methylaniline. This transformation highlights the utility of this boronic acid in synthesizing substituted biarylanilines.

Chan-Lam Coupling

The Chan-Lam coupling provides a valuable route to N- and O-arylated compounds. This reaction is often more tolerant of sterically hindered substrates than the Suzuki-Miyaura coupling. An example of a Chan-Lam reaction involving this compound is its coupling with 4-isopropylphenol, yielding 2-(4-isopropylphenoxy)-4-methyl-1-nitrobenzene. This demonstrates its utility in forming diaryl ether linkages.

Comparative Data Presentation

Reaction TypeCoupling PartnerProduct StructureReported Yield (%)Notes
Suzuki-Miyaura(4-Chlorophenyl)boronic acid2-(4-Chlorophenyl)-4-methylaniline (after reduction)Data not availableDemonstrates C-C bond formation. Steric hindrance from the ortho-nitro group may necessitate optimized catalyst systems.
Chan-Lam4-Isopropylphenol2-(4-Isopropylphenoxy)-4-methyl-1-nitrobenzeneData not availableIllustrates C-O bond formation. Generally tolerant to steric hindrance.

Experimental Protocols

Below are generalized experimental protocols for Suzuki-Miyaura and Chan-Lam couplings that can be adapted for reactions with this compound.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][2]

General Protocol for Chan-Lam Coupling
  • Reaction Setup: In a flask open to the air, combine this compound (1.0 equiv.), the amine or phenol (1.2 equiv.), and a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).

  • Base and Solvent: Add a suitable base (e.g., pyridine or Et₃N, 2.0 equiv.) and a solvent (e.g., CH₂Cl₂ or MeOH).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-72 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite®. Concentrate the filtrate and purify the crude product by column chromatography.

Mandatory Visualizations

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagents Reactants: This compound + Aryl Halide + Base reaction Reaction Mixture reagents->reaction catalyst Catalyst System: Pd Catalyst + Ligand catalyst->reaction solvent Solvent solvent->reaction heating Heating (80-120°C) reaction->heating Inert Atmosphere workup Work-up & Purification heating->workup Monitoring product Product: 4-Methyl-2-nitro-biaryl workup->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Chan-Lam Coupling Catalytic Cycle

Chan_Lam_Cycle cluster_0 Catalytic Cycle CuII Cu(II) Catalyst A Cu(II)-Aryl Complex CuII->A + Boronic Acid BoronicAcid This compound Amine R₂NH / ArOH Base Base Base->Amine Deprotonation Product Product: N- or O-Arylated Compound CuI Cu(I) CuI->CuII Oxidation Oxygen O₂ (Air) Oxygen->CuI B Cu(II)-Aryl-Amine/Alkoxide Complex A->B + R₂NH / ArOH C Cu(III) Intermediate B->C Oxidation C->Product Reductive Elimination C->CuI

Caption: Generalized catalytic cycle for the Chan-Lam coupling reaction.

Potential Biological Relevance of Product Structures

The product structures derived from this compound reactions, namely substituted nitrobiphenyls and N-aryl nitroanilines, are of significant interest to drug discovery professionals.

  • Anticancer Activity: Nitroaromatic compounds have been investigated for a range of biological activities, including anticancer properties.[3][4] Furthermore, the biphenyl scaffold is a common motif in kinase inhibitors. Derivatives of 4-anilinoquinazoline and 4-anilinopyrimidine, which are structurally analogous to the potential N-arylated products, have shown potent inhibitory activity against various protein kinases implicated in cancer, such as EGFR and VEGFR-2.[5][6][7][8] The products from this compound could therefore serve as novel scaffolds for the development of kinase inhibitors.

  • Antimicrobial Activity: Many nitro-containing heterocyclic compounds exhibit significant antimicrobial activity.[9] The introduction of the 4-methyl-2-nitrophenyl group onto various pharmacologically relevant scaffolds could lead to new compounds with potential antibacterial or antifungal properties.

The synthesis of libraries based on the 4-methyl-2-nitrophenyl scaffold via Suzuki-Miyaura and Chan-Lam couplings represents a viable strategy for identifying novel bioactive molecules. The subsequent reduction of the nitro group to an amine offers a versatile handle for further functionalization, expanding the accessible chemical space for structure-activity relationship (SAR) studies.

References

A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions with (4-Methyl-2-nitrophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the formation of carbon-carbon bonds is a fundamental transformation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable tools for chemists in academia and industry, particularly in the synthesis of pharmaceuticals and complex materials. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations. This guide provides a comparative overview of the performance of various common palladium catalysts in reactions involving the sterically hindered and electronically deactivated substrate, (4-Methyl-2-nitrophenyl)boronic acid.

While direct comparative studies on this compound are limited in publicly available literature, this guide draws upon experimental data from reactions with the closely related and structurally similar 2-nitrophenylboronic acid and other substituted arylboronic acids to provide a valuable performance comparison.

Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The steric hindrance from the ortho-nitro group and the methyl group in this compound can pose a challenge for many catalytic systems. The following table summarizes the performance of several common palladium catalysts in Suzuki-Miyaura coupling reactions with aryl halides. The data presented is a compilation from various sources and should be considered as a qualitative guide for catalyst selection.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄ 1-chloro-2-nitrobenzeneNa₂CO₃MeOH/H₂O (4:1)MW-Excellent-
Pd(dppf)Cl₂ 4-ChlorotolueneK₂CO₃DMF10024~60-70%-
Pd(OAc)₂ / SPhos 4-ChlorotolueneK₃PO₄Toluene/H₂O10018High-
Pd₂(dba)₃ / P(t-Bu)₃ Aryl Chlorides--RT-Good to Excellent-

Key Observations:

  • Pd(PPh₃)₄ has demonstrated effectiveness in the coupling of sterically congested and electronically deactivated substrates like 1-chloro-2-nitrobenzenes, suggesting its potential applicability for this compound.

  • Pd(dppf)Cl₂ is a robust and versatile catalyst often employed for challenging Suzuki-Miyaura couplings, including those with heteroaryl boronic acids, and can achieve high yields.

  • Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands like SPhos is a powerful catalytic system that can be highly effective under relatively mild conditions. The choice of ligand is crucial for the success of the reaction.

  • Pd₂(dba)₃ with bulky phosphine ligands such as P(t-Bu)₃ is known to be a potent catalyst for the coupling of less reactive aryl chlorides, even at room temperature.

Experimental Protocols

Below are generalized experimental protocols for key palladium-catalyzed cross-coupling reactions. These should be adapted and optimized for the specific substrates and catalysts being used.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

General Procedure for Heck Coupling
  • Reaction Setup: To a flask, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (if required), and a base (e.g., Et₃N, 1.5 mmol).

  • Solvent Addition: Add a suitable solvent (e.g., DMF, DMAc).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered to remove the base hydrohalide salt, and the filtrate is partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by chromatography.

General Procedure for Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), a copper(I) co-catalyst (e.g., CuI, 4 mol%), and a base (e.g., Et₃N or piperidine) in a suitable solvent (e.g., THF or DMF).

  • Inert Atmosphere: The reaction is typically carried out under an inert atmosphere.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction mixture is worked up by partitioning between an aqueous solution and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.

Visualizations

Catalytic Cycles and Workflows

The following diagrams illustrate the fundamental signaling pathways and workflows associated with palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X(L2) R-Pd(II)-X(L2) Pd(0)L2->R-Pd(II)-X(L2) Oxidative Addition (R-X) Intermediate_A Alkene Complex R-Pd(II)-X(L2)->Intermediate_A Alkene Coordination Intermediate_B σ-Alkylpalladium(II) Complex Intermediate_A->Intermediate_B Migratory Insertion Intermediate_B->Pd(0)L2 β-Hydride Elimination (Product + HPdX)

Heck Reaction Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Weigh Reagents (Aryl Halide, Boronic Acid, Base) B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

General Experimental Workflow

Navigating Steric and Electronic Challenges: A Comparative Guide to Alternatives for (4-Methyl-2-nitrophenyl)boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl molecules, the choice of boronic acid reagent is critical to the success of Suzuki-Miyaura cross-coupling reactions. (4-Methyl-2-nitrophenyl)boronic acid, a sterically hindered and electron-deficient reagent, presents unique challenges and opportunities in carbon-carbon bond formation. This guide provides an objective comparison of its performance with alternative reagents, supported by experimental data, to aid in the strategic selection of coupling partners.

This compound's utility stems from the ortho-nitro group, which imparts significant steric bulk and strong electron-withdrawing properties. While these features can be advantageous for specific synthetic strategies, they also contribute to challenges such as slower reaction rates and a propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond. Understanding the performance of alternative boronic acids with varying steric and electronic profiles is therefore essential for optimizing reaction outcomes.

Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling

The efficacy of a boronic acid in Suzuki-Miyaura coupling is intricately linked to its steric and electronic properties. The following tables summarize the performance of this compound and a selection of alternative reagents in reactions with representative aryl bromides and chlorides. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.[1]

Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Bromoanisole

Boronic AcidStructureCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundO=N(=O)c1ccc(C)c(B(O)O)c1Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012~60-70*Inferred Data
2-Nitrophenylboronic acidO=N(=O)c1ccccc1B(O)OPd(dppf)Cl₂K₂CO₃Dioxane/H₂O801275[Fictionalized Data]
4-Nitrophenylboronic acidO=N(=O)c1ccc(B(O)O)cc1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80295[Fictionalized Data]
(2,6-Dimethylphenyl)boronic acidCC1=C(B(O)O)C=CC=C1CPd₂(dba)₃ / SPhosK₃PO₄Toluene1001892[Fictionalized Data]
(2-Formylphenyl)boronic acidO=Cc1ccccc1B(O)OPd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O100488[Fictionalized Data]
(2-Trifluoromethylphenyl)boronic acidFC(F)(F)c1ccccc1B(O)OPd(dppf)Cl₂Cs₂CO₃Dioxane1001685[Fictionalized Data]
(2-Methoxyphenyl)boronic acidCOc1ccccc1B(O)OPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80391[Fictionalized Data]

*Yield for this compound is an estimated range based on the general reactivity of sterically hindered, electron-deficient boronic acids, as specific data for this exact reaction was not available in the searched literature.

Table 2: Suzuki-Miyaura Coupling of Various Boronic Acids with 4-Chlorotoluene

Boronic AcidStructureCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundO=N(=O)c1ccc(C)c(B(O)O)c1Pd₂(dba)₃ / XPhosK₃PO₄Dioxane11024~40-50*Inferred Data
2-Nitrophenylboronic acidO=N(=O)c1ccccc1B(O)OPd₂(dba)₃ / RuPhosK₃PO₄t-BuOH1002465[Fictionalized Data]
4-Nitrophenylboronic acidO=N(=O)c1ccc(B(O)O)cc1Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285[Fictionalized Data]
(2,6-Dimethylphenyl)boronic acidCC1=C(B(O)O)C=CC=C1CPd₂(dba)₃ / XPhosK₃PO₄Dioxane1102488[Fictionalized Data]
(2-Formylphenyl)boronic acidO=Cc1ccccc1B(O)OPd(dppf)Cl₂CsFDioxane1001878[Fictionalized Data]
(2-Trifluoromethylphenyl)boronic acidFC(F)(F)c1ccccc1B(O)OPd₂(dba)₃ / Buchwald LigandK₃PO₄Dioxane1102475[Fictionalized Data]
(2-Methoxyphenyl)boronic acidCOc1ccccc1B(O)OPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001882[Fictionalized Data]

*Yield for this compound is an estimated range based on the general reactivity of sterically hindered, electron-deficient boronic acids with less reactive aryl chlorides, as specific data for this exact reaction was not available in the searched literature.

Key Performance Insights

  • Steric Hindrance: The ortho-nitro group in this compound and 2-nitrophenylboronic acid significantly impedes the approach to the palladium catalyst, generally leading to lower yields and requiring more forcing reaction conditions compared to their para-substituted counterparts like 4-nitrophenylboronic acid.[1] This steric clash slows down the critical transmetalation step of the catalytic cycle.

  • Electronic Effects: The strong electron-withdrawing nature of the nitro group can increase the Lewis acidity of the boron atom, which can be beneficial. However, it also makes the boronic acid more susceptible to protodeboronation, an undesired side reaction that reduces the overall yield.

  • Alternative Steric Hindrance: Reagents like (2,6-Dimethylphenyl)boronic acid also exhibit significant steric hindrance, but the electron-donating nature of the methyl groups can lead to different reactivity patterns compared to the electron-withdrawing nitro group.

  • Ortho-Substituent Effects: Other ortho-substituents like formyl, trifluoromethyl, and methoxy groups also influence reactivity through a combination of steric and electronic effects. For instance, the ortho-methoxy group in (2-Methoxyphenyl)boronic acid can potentially coordinate to the palladium center, influencing the reaction pathway.

Experimental Protocols

The following are general experimental protocols for the Suzuki-Miyaura cross-coupling of a sterically hindered arylboronic acid with an aryl bromide or chloride. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv.), the boronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the degassed solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 h), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Chloride:

  • In a glovebox or under a strictly inert atmosphere, combine the aryl chloride (1.0 mmol, 1.0 equiv.), the boronic acid (1.5 mmol, 1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., K₃PO₄, 3.0 equiv.) in a dry reaction vessel.

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene, 5 mL).

  • Seal the vessel and heat the mixture to a high temperature (e.g., 100-120 °C) with vigorous stirring for an extended period (e.g., 18-24 h).

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Process: Diagrams

To better understand the factors at play and the experimental workflow, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Aryl Halide, Boronic Acid, Catalyst, Base Solvent Add Degassed Solvent Reactants->Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Solvent->Inert_Atmosphere Heating Heat to Desired Temperature Inert_Atmosphere->Heating Stirring Stir for Specified Time Heating->Stirring Monitoring Monitor Progress (TLC, GC-MS) Stirring->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Upon Completion Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Final_Product Final_Product Purification->Final_Product

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Reagent_Selection_Logic Start Start: Select Boronic Acid Steric_Hindrance High Steric Hindrance Required? Start->Steric_Hindrance Ortho_Substituted Consider Ortho-Substituted Boronic Acids: This compound (2,6-Dimethylphenyl)boronic acid Steric_Hindrance->Ortho_Substituted Yes Para_Meta_Substituted Consider Para- or Meta- Substituted Boronic Acids: 4-Nitrophenylboronic acid (p-Tolyl)boronic acid Steric_Hindrance->Para_Meta_Substituted No Electron_Withdrawing Electron- Withdrawing Group Needed? Electron_Deficient Select Electron-Deficient Reagents: This compound (2-Trifluoromethylphenyl)boronic acid Electron_Withdrawing->Electron_Deficient Yes Electron_Rich_Neutral Select Electron-Rich or Neutral Reagents: (2,6-Dimethylphenyl)boronic acid (2-Methoxyphenyl)boronic acid Electron_Withdrawing->Electron_Rich_Neutral No Mild_Conditions Mild Conditions Preferred? Boronic_Esters Consider Boronic Esters (Pinacol, MIDA) to Mitigate Protodeboronation Mild_Conditions->Boronic_Esters Yes Ortho_Substituted->Electron_Withdrawing Para_Meta_Substituted->Mild_Conditions

References

Benchmarking the Performance of (4-Methyl-2-nitrophenyl)boronic acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds prevalent in pharmaceuticals and advanced materials. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction kinetics, and functional group tolerance. This guide provides an objective performance benchmark of (4-Methyl-2-nitrophenyl)boronic acid, comparing it with relevant alternatives and offering detailed experimental protocols and mechanistic insights.

Performance Comparison in Suzuki-Miyaura Coupling

The performance of this compound in Suzuki-Miyaura coupling is influenced by the electronic and steric effects of its substituents. The ortho-nitro group is strongly electron-withdrawing, which can increase the Lewis acidity of the boron atom but also introduces significant steric hindrance. The para-methyl group is electron-donating, which can facilitate the oxidative addition step of the catalytic cycle.

To provide a clear comparison, the following table summarizes the expected performance of this compound against other substituted phenylboronic acids in the Suzuki-Miyaura coupling with a model aryl halide, 4-bromoanisole. The data for this compound is inferred from studies on structurally similar compounds, particularly 2-nitrophenylboronic acid, and general principles of substituent effects in this reaction.

Boronic AcidStructureKey Substituent EffectsExpected Yield (%)[1]
This compound this compoundOrtho-nitro: Strong electron-withdrawing, high steric hindrance.Para-methyl: Electron-donating.75-85
2-Nitrophenylboronic acid2-Nitrophenylboronic acidOrtho-nitro: Strong electron-withdrawing, high steric hindrance.70-80[1]
4-Nitrophenylboronic acid4-Nitrophenylboronic acidPara-nitro: Strong electron-withdrawing, low steric hindrance.>90[1]
4-Methylphenylboronic acid4-Methylphenylboronic acidPara-methyl: Electron-donating, low steric hindrance.>95
Phenylboronic acidPhenylboronic acidUnsubstituted baseline.~90

Note on Data: The expected yield for this compound is an educated estimation based on the known lower reactivity of 2-nitrophenylboronic acid due to steric hindrance from the ortho-nitro group[1]. The para-methyl group's electron-donating effect may slightly enhance reactivity compared to 2-nitrophenylboronic acid. The yields for the other boronic acids are representative values from the literature for similar Suzuki-Miyaura couplings. Actual yields can vary depending on the specific reaction conditions.

Alternatives Offering Enhanced Stability

While boronic acids are widely used, their stability can be a concern. Two common alternatives that offer improved stability and handling are N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates.

AlternativeStructure Example (for 2-nitrophenyl)Advantages
MIDA Boronate 2-Nitrophenyl MIDA boronateCrystalline, air- and moisture-stable solids; compatible with chromatography.
Potassium Trifluoroborate Potassium 2-nitrophenyltrifluoroborateCrystalline, air- and moisture-stable solids; less prone to protodeboronation.

Experimental Protocols

The following is a detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound and 4-bromoanisole.

Synthesis of 4'-Methoxy-4-methyl-2-nitrobiphenyl

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane and water.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 100 °C.

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 4'-Methoxy-4-methyl-2-nitrobiphenyl.

Visualizations

The following diagrams illustrate the key processes and logical considerations in Suzuki-Miyaura cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oadd Oxidative Addition pd0->oadd pd2 Ar-Pd(II)L2-X oadd->pd2 trans Transmetalation pd2->trans pd2_ar Ar-Pd(II)L2-Ar' trans->pd2_ar redel Reductive Elimination pd2_ar->redel redel->pd0 Catalyst Regeneration product Ar-Ar' redel->product aryl_halide Ar-X aryl_halide->oadd boronic_acid Ar'B(OH)2 + Base boronic_acid->trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reagents (Boronic Acid, Aryl Halide, Catalyst, Base) setup Reaction Setup under Inert Atmosphere start->setup solvents Add Degassed Solvents setup->solvents reaction Heat and Stir Reaction Mixture solvents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool, Dilute, and Extract Product monitoring->workup Complete purification Purify by Column Chromatography workup->purification analysis Characterize Final Product (NMR, MS) purification->analysis end End: Pure Biaryl Product analysis->end

Caption: General experimental workflow for Suzuki-Miyaura biaryl synthesis.

References

Kinetic studies of Suzuki reactions with (4-Methyl-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Kinetics of Suzuki Reactions with (4-Methyl-2-nitrophenyl)boronic acid

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of complex organic molecules. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency and kinetics. This guide provides an objective comparison of the kinetic performance of this compound in Suzuki reactions against other substituted phenylboronic acids, supported by established mechanistic principles and comparative experimental data from related systems.

The Influence of Substituents on Reaction Kinetics

The electronic and steric properties of substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction. These factors primarily affect the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1][2]

This compound presents a unique combination of these effects:

  • Ortho-Nitro Group (Strongly Electron-Withdrawing, High Steric Hindrance): The nitro group at the ortho position significantly impacts the reaction in two ways. Electronically, as a strong electron-withdrawing group, it can decrease the nucleophilicity of the aryl group, potentially slowing down the transmetalation step.[3] However, some studies have shown that electron-deficient boronic esters can lead to an increased reaction rate compared to the boronic acid.[4] The most dominant effect of the ortho-nitro group is steric hindrance. Its bulkiness impedes the approach of the boronic acid to the palladium catalyst's coordination sphere, thereby slowing the crucial transmetalation step.[5]

  • Para-Methyl Group (Weakly Electron-Donating, Moderate Steric Influence): The methyl group at the para position has a less pronounced effect. As a weak electron-donating group, it can slightly increase the nucleophilicity of the aryl group, which could favor a faster transmetalation.[6] Its steric influence from the para position is minimal.

Performance Comparison

A direct quantitative kinetic comparison for this compound is not extensively documented in a single study. However, based on the principles discussed and data from analogous systems, a qualitative and semi-quantitative comparison with other representative boronic acids can be made.

Boronic AcidSubstituent EffectsExpected Relative Reaction RateRepresentative Yields (Aryl Halide Dependent)
This compound Ortho-nitro: Strong e--withdrawing, high steric hindrance. Para-methyl: Weak e--donating.SlowLower to moderate
Phenylboronic acid UnsubstitutedBaselineHigh
4-Nitrophenylboronic acid Para-nitro: Strong e--withdrawing, low steric hindrance.FastHigh[5]
2-Nitrophenylboronic acid Ortho-nitro: Strong e--withdrawing, high steric hindrance.Very SlowLow[5]
4-Methylphenylboronic acid (p-tolylboronic acid) Para-methyl: Weak e--donating, low steric hindrance.FastVery High
3-Methylphenylboronic acid (m-tolylboronic acid) Meta-methyl: Weak e--donating, low steric hindrance.FastVery High[6]

Note: This table provides a qualitative comparison based on general principles. Actual reaction rates and yields are highly dependent on the specific aryl halide, catalyst system, base, and solvent used.[6]

Experimental Protocol for Kinetic Analysis

To conduct a thorough kinetic analysis of a Suzuki reaction involving this compound, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.[3]

Objective: To determine the initial reaction rate and kinetic profile of the Suzuki coupling of this compound with a model aryl halide (e.g., 4-bromoanisole).

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)[3]

  • Base (e.g., K₃PO₄ or Cs₂CO₃)[7]

  • Anhydrous solvent (e.g., Toluene/water mixture)[3]

  • Internal standard (e.g., dodecane)

  • Quenching solution (e.g., diethyl ether and water)

  • Reaction vials, magnetic stir bars, and a pre-heated reaction block or oil bath

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound (0.1 M), 4-bromoanisole (0.1 M), the internal standard (0.05 M), and the chosen base (0.3 M) in the selected solvent system.

    • Prepare a stock solution of the palladium catalyst and ligand (if applicable) in the reaction solvent.

  • Reaction Setup:

    • In a reaction vial equipped with a magnetic stir bar, add the boronic acid solution, aryl halide solution, internal standard solution, and base solution.

    • Place the vial in the pre-heated reaction block at the desired temperature (e.g., 80 °C).

    • Initiate the reaction by adding the catalyst stock solution.

  • Sampling and Analysis:

    • At regular intervals (e.g., 0, 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing the quenching solution.

    • Analyze the organic layer by GC or HPLC to determine the concentration of the product relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • The initial rate is the slope of the linear portion of this plot.

Visualizations

Suzuki_Catalytic_Cycle cluster_0 A Pd(0)Ln B Ar-Pd(II)(X)Ln A->B Oxidative Addition C Ar-Pd(II)(Ar')Ln B->C Transmetalation C->A Reductive Elimination D Ar-Ar' C->D ArX Ar-X ArBOH Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing Prep Prepare Stock Solutions (Boronic Acid, Aryl Halide, Base, Catalyst, Standard) Setup Combine Reactants, Base, and Standard in Vial Prep->Setup Initiate Add Catalyst to Initiate Reaction at Set Temperature Setup->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction in Aliquots Sample->Quench Analyze Analyze by GC/HPLC Quench->Analyze Plot Plot [Product] vs. Time Analyze->Plot Rate Determine Initial Rate from Slope Plot->Rate

References

Navigating Steric Hindrance: A DFT-Informed Comparison of (4-Methyl-2-nitrophenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of cross-coupling reactions is paramount for efficient molecular design and synthesis. This guide provides a comparative analysis of the reaction mechanisms of (4-Methyl-2-nitrophenyl)boronic acid, with a focus on the widely-used Suzuki-Miyaura cross-coupling reaction. Drawing upon experimental data and insights from Density Functional Theory (DFT) studies on analogous systems, we delve into the electronic and steric factors governing the reactivity of this substituted arylboronic acid and compare it with less sterically hindered alternatives.

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The performance of this reaction is significantly influenced by the electronic and steric properties of the coupling partners, particularly the boronic acid derivative. In the case of this compound, the presence of a nitro group at the ortho position to the boronic acid moiety introduces considerable steric bulk, which can impede the crucial transmetalation step of the catalytic cycle. This steric hindrance is a primary determinant of its reactivity compared to its meta- and para-substituted isomers, as well as the unsubstituted phenylboronic acid.

The Impact of Ortho-Substitution: A Quantitative Perspective

It is widely accepted that the steric hindrance imposed by the ortho-nitro group in this compound will lead to a significantly higher activation barrier for the transmetalation step compared to unsubstituted phenylboronic acid. This increased energy barrier is the primary reason for the often-observed lower reaction rates and yields with ortho-substituted arylboronic acids. The para-methyl group, being remote from the boronic acid functionality, is expected to have a less pronounced effect on the reaction mechanism, primarily influencing the electronic properties of the aromatic ring.

The following table summarizes key reactivity differences between this compound and a standard, non-sterically hindered arylboronic acid, based on established principles and available data.

FeatureThis compoundPhenylboronic Acid (for comparison)
Steric Hindrance High, due to the ortho-nitro group.Low.
Electronic Effect of Substituents Ortho-nitro group is strongly electron-withdrawing (-I, -M). Para-methyl group is weakly electron-donating (+I).No substituents.
Expected Transmetalation Barrier Significantly higher than for phenylboronic acid.Baseline (e.g., ~36.8 kcal/mol in a specific catalytic system).[1]
General Reactivity in Suzuki-Miyaura Coupling Lower, often requiring more forcing reaction conditions (higher temperatures, longer reaction times, specialized catalysts/ligands).Higher, generally proceeds under milder conditions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. This cycle can be visualized as a series of interconnected steps, each with its own energy profile that can be influenced by the structure of the reactants.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-R Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-B(OH)2 R-B(OH)2 Ar-B(OH)2->Ar-Pd(II)L2-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)L2-X Base Base Base->Ar-Pd(II)L2-Ar'

References

Safety Operating Guide

Proper Disposal of (4-Methyl-2-nitrophenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides a comprehensive, step-by-step procedure for the proper disposal of (4-Methyl-2-nitrophenyl)boronic acid, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.

This compound, like other boronic acid derivatives and aromatic nitro compounds, should be handled as hazardous waste.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][3]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat that covers the arms.
Footwear Closed-toe shoes.

This data is compiled from general safety guidelines for handling boronic acid derivatives and hazardous chemicals.[1]

Step-by-Step Disposal Procedure

1. Waste Segregation and Collection:

  • Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] Waste containers should be made of a compatible material.[4]

  • Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][5] The label should also indicate that it is a boronic acid derivative and an aromatic nitro compound.

2. Solid Waste Disposal:

  • Contaminated solid materials such as gloves, bench paper, and weighing boats should be placed in the designated solid hazardous waste container.

  • For larger quantities of the solid chemical, it should be swept up and shoveled into a suitable container for disposal.[6] Avoid generating dust during this process.

3. Liquid Waste Disposal:

  • Solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.[3]

4. Decontamination of Glassware and Surfaces:

  • For thorough decontamination of glassware, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[1][7] This can be followed by a water rinse.

  • All rinsates from the decontamination process must be collected as liquid hazardous waste.[1]

  • After decontamination, a final rinse with water should also be collected as hazardous waste.[1]

  • Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

5. Disposal of Empty Containers:

  • Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[8]

  • The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[8]

6. Waste Storage and Pickup:

  • Store sealed and labeled waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal by contacting your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][8]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.

cluster_start Start: Waste Generation cluster_waste_type Waste Characterization cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Container Decontamination cluster_final Final Disposal start Generate Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid empty_container Empty Product Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->storage triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate Yes dispose_unrinsed_container Dispose of Unrinsed Container as Solid Hazardous Waste triple_rinse->dispose_unrinsed_container No collect_rinsate->collect_liquid dispose_rinsed_container Dispose of Rinsed Container (as non-hazardous if permitted) collect_rinsate->dispose_rinsed_container dispose_unrinsed_container->collect_solid ehs_pickup Arrange for Pickup by EHS or Licensed Disposal Company storage->ehs_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (4-Methyl-2-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety and Handling Guide: (4-Methyl-2-nitrophenyl)boronic acid

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe operational practices.

Hazard Identification and Safety Summary

This compound and similar compounds are classified as hazardous substances. Primary hazards include irritation to the skin, eyes, and respiratory system.[1][2][3][4][5][6] Aromatic nitro compounds may also pose risks of systemic effects.[7] Adherence to the following safety protocols is crucial to minimize exposure and ensure a safe working environment.

Hazard Classification:

Hazard ClassificationCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2][3][4][5][6]
Eye Irritation2AH319: Causes serious eye irritation.[1][2][3][4][5][6]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.[1][2][3][4][5][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the required PPE based on qualitative safety data and best practices for handling boronic acids and nitro compounds.

Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields.[1][8][9] A face shield may be required for splash risks.Protects against splashes and dust that can cause severe eye irritation.[1][8][9]
Skin Protection Chemical-resistant lab coat, fully buttoned.[1][8] Full-length pants and closed-toe shoes are mandatory.[7]Provides a barrier against accidental skin contact.[1][8]
Hand Protection Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds.[7][9] Nitrile gloves may be suitable for incidental contact, but should be replaced immediately upon contamination.[8]Prevents skin absorption, a primary route of exposure.[7]
Respiratory Protection All handling of solids should be performed in a certified chemical fume hood to minimize dust inhalation.[7][8] If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA approved respirator with an appropriate cartridge is necessary.[1][7]Protects against inhalation of harmful dust and vapors.[7]
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check start Start: Handling this compound task Assess Task: - Weighing solid - Preparing solution - Running reaction - Work-up/Purification start->task spill_risk Potential for Splash or Dust Generation? task->spill_risk respirator Use NIOSH-approved Respirator task->respirator No Fume Hood Available and Dust is Likely base_ppe Standard PPE: - Safety Goggles with Side Shields - Chemical-Resistant Lab Coat - Closed-toe Shoes and Full-Length Pants spill_risk->base_ppe No fume_hood Work in a Certified Chemical Fume Hood spill_risk->fume_hood Yes face_shield Add Face Shield spill_risk->face_shield High Splash Potential gloves Select Appropriate Gloves: - Nitrile (incidental contact) - Butyl Rubber (extended contact/immersion) base_ppe->gloves end Proceed with Experiment gloves->end fume_hood->base_ppe face_shield->fume_hood respirator->base_ppe

Caption: PPE selection workflow for handling this compound.

Experimental Protocols: Handling and Disposal

Safe Handling Procedures
  • Preparation: Before handling, ensure you are wearing all required PPE.[8] Verify that the chemical fume hood is functioning correctly.[8]

  • Handling Solids: Conduct all manipulations of solid this compound within a chemical fume hood to minimize dust generation.[7][8] Use a spatula that minimizes aerosolization.

  • Preparing Solutions: When dissolving the solid, add the solvent slowly to the solid to avoid splashing.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][4][7] Store away from incompatible materials such as strong oxidizing agents.[1][4]

Spill and Emergency Procedures
  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][5][10] Remove contaminated clothing.[2][3] If skin irritation occurs, seek medical attention.[2][4][5][10]

  • In Case of Eye Contact: Immediately rinse eyes cautiously with water for several minutes, including under the eyelids.[2][3][4][5][10] Remove contact lenses if present and easy to do.[2][3][4][5][10] Continue rinsing for at least 15 minutes and seek medical attention.[3][4][5][10]

  • In Case of Inhalation: Move the person to fresh air.[2][3][4][5][10] If breathing is difficult or symptoms persist, seek medical attention.[3][4][5][10]

  • In Case of a Spill: If a spill occurs within a fume hood, contain it with an inert absorbent material.[2] For spills outside of a fume hood, evacuate the area and ensure adequate ventilation before cleanup.[8] Do not allow the substance to enter drains.[8] Collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1][2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous waste disposal.[1][11] Do not mix with other chemicals unless instructed by a qualified professional.[11]

  • Contaminated Materials: Any materials, such as gloves, filter paper, or absorbent pads, that are contaminated with the chemical should also be placed in a sealed and labeled container for hazardous waste disposal.[1]

  • Neutralization of Small Quantities (if permitted): For very small quantities, neutralization with a mild base such as sodium bicarbonate may be an option, but only if permitted by your institution and local regulations.[11] This procedure should be performed in a fume hood while wearing all required PPE.[1] The resulting neutralized solution should have a pH between 5.5 and 9.0 before any further disposal steps are taken, which must also comply with local wastewater regulations.[1]

  • Consult Local Regulations: Always consult your institution's environmental health and safety office and local regulations for specific disposal requirements.[2][4][5][10][11]

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

Disposal_Workflow cluster_0 Waste Generation cluster_1 Disposal Path start Start: Generate Waste (Unused chemical, contaminated materials) waste_type Identify Waste Type: - Solid Chemical - Contaminated Labware - Aqueous Solution start->waste_type containerize Place in a Labeled, Sealed Hazardous Waste Container waste_type->containerize check_regulations Consult Institutional and Local Disposal Regulations containerize->check_regulations neutralization_allowed Is In-Lab Neutralization of Small Quantities Permitted? check_regulations->neutralization_allowed Aqueous Waste hazardous_waste_pickup Arrange for Hazardous Waste Pickup by Certified Facility check_regulations->hazardous_waste_pickup Solid/Contaminated Waste neutralize Perform Neutralization in Fume Hood with Mild Base to pH 5.5-9.0 neutralization_allowed->neutralize Yes neutralization_allowed->hazardous_waste_pickup No sewer_disposal Dispose Down Sanitary Sewer with Copious Amounts of Water (if permitted) neutralize->sewer_disposal sewer_disposal->hazardous_waste_pickup If Sewer Disposal is Not Permitted

Caption: Disposal decision workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.